molecular formula C12H12N2 B1612791 5-(2-Methylphenyl)pyridin-2-amine CAS No. 503536-76-3

5-(2-Methylphenyl)pyridin-2-amine

Cat. No.: B1612791
CAS No.: 503536-76-3
M. Wt: 184.24 g/mol
InChI Key: BNGWKXUIDHFROZ-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methylphenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylphenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGWKXUIDHFROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602416
Record name 5-(2-Methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-76-3
Record name 5-(2-Methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 5-(2-Methylphenyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on 5-(2-Methylphenyl)pyridin-2-amine (CAS: 503536-76-3), a critical pharmacophore and privileged scaffold in medicinal chemistry. While the molecule itself is a building block, its derivatives are potent ATP-competitive kinase inhibitors , particularly targeting ALK2 (ACVR1) and p38 MAPK .

Executive Summary: The Privileged Scaffold

5-(2-Methylphenyl)pyridin-2-amine represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core utility lies in its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases.

The specific substitution of the o-tolyl (2-methylphenyl) group at the 5-position of the pyridine ring introduces a critical "hydrophobic twist." This steric clash forces the biaryl system out of planarity, creating a conformation that enhances selectivity for specific kinase hydrophobic pockets (gatekeeper residues) while reducing promiscuous binding.

Key Therapeutic Areas
Therapeutic AreaPrimary TargetMechanism of ActionClinical Relevance
Rare Genetic Diseases ALK2 (ACVR1) Kinase InhibitionFibrodysplasia Ossificans Progressiva (FOP)
Oncology DIPG / FLT3 Signal BlockadePediatric Brain Tumors, AML
Immunology p38 MAPK Cytokine SuppressionRheumatoid Arthritis, Fibrosis
Neurology AMPA Receptors Allosteric ModulationEpilepsy (Structural analog to Perampanel)

Structural Biology & Mechanism of Action

The Hinge Binding Motif

The 2-aminopyridine moiety functions as a bidentate hydrogen bond donor/acceptor system. When docked into a kinase active site:

  • N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region residue (e.g., His286 in ALK2).

  • C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge region.

The "Hydrophobic Twist" (Selectivity Filter)

The 2-methyl group on the phenyl ring (the ortho substitution) is the defining feature of this derivative class.

  • Steric Effect: The methyl group clashes with the pyridine protons, forcing a dihedral angle of ~40–60°.

  • Selectivity: This non-planar conformation prevents the molecule from intercalating into DNA (reducing genotoxicity) and fits specifically into the hydrophobic "back pocket" of kinases like ALK2, differentiating it from ALK5 (TGF

    
    R1).
    
Pathway Visualization (ALK2 Signaling)

The following diagram illustrates how derivatives of this scaffold block the BMP signaling pathway, preventing heterotopic ossification in FOP.

ALK2_Signaling BMP_Ligand BMP Ligand (BMP6/BMP7) Receptor_Complex ALK2 (ACVR1) Receptor [Mutant R206H] BMP_Ligand->Receptor_Complex Activates SMAD_Phos SMAD 1/5/8 Phosphorylation Receptor_Complex->SMAD_Phos Catalyzes Scaffold 5-(2-Methylphenyl)pyridin-2-amine Derivative (Inhibitor) Scaffold->Receptor_Complex Competes with ATP (Blocks Hinge) Nucleus Nuclear Translocation SMAD_Phos->Nucleus Signal Transduction Gene_Exp Target Gene Expression (Id1, Id2, Msx2) Nucleus->Gene_Exp Transcription Ossification Heterotopic Ossification (Bone in Soft Tissue) Gene_Exp->Ossification Pathology

Figure 1: Mechanism of ALK2 inhibition by the scaffold, preventing pathogenic bone formation.

Detailed Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize 5-(2-methylphenyl)pyridin-2-amine via Suzuki-Miyaura Cross-Coupling. Rationale: This protocol utilizes a Palladium(0) cycle to couple an aryl boronic acid with a halo-pyridine. The choice of SPhos or Pd(PPh3)4 is critical to accommodate the steric hindrance of the ortho-methyl group.

Reagents & Materials
  • Substrate A: 2-Amino-5-bromopyridine (1.0 eq)

  • Substrate B: 2-Methylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (for difficult substrates)

  • Base: 2M Na2CO3 (aqueous) (3.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology
  • Degassing: Charge a reaction vessel with 1,4-Dioxane and Water. Degas by bubbling Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Loading: Add 2-Amino-5-bromopyridine (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), and Base (Na2CO3).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The product should appear as a highly polar spot (Rf ~0.3) compared to the starting bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography using a gradient of 0%

    
     10% Methanol in Dichloromethane (DCM).
    
    • Note: The free amine is polar; adding 1% Triethylamine to the eluent reduces tailing.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 2-Amino-5-bromopyridine Mix Mix in Dioxane/H2O + Na2CO3 SM1->Mix SM2 2-Methylphenylboronic acid SM2->Mix Cat Add Pd(PPh3)4 (Inert Atm) Mix->Cat Heat Reflux 95°C 16 Hours Cat->Heat Extract Extraction (EtOAc / Brine) Heat->Extract Purify Flash Chromatography (DCM:MeOH) Extract->Purify Product 5-(2-Methylphenyl) pyridin-2-amine Purify->Product

Figure 2: Suzuki-Miyaura cross-coupling workflow for scaffold synthesis.

Therapeutic Case Study: ALK2 Inhibition in FOP

Fibrodysplasia Ossificans Progressiva (FOP) is a devastating genetic disorder caused by a gain-of-function mutation (R206H) in the ALK2 kinase.

The Challenge

ALK2 is structurally very similar to ALK5 (TGF


R1). Inhibiting ALK5 causes severe cardiac toxicity. Therefore, selectivity is paramount.
The Solution: 5-(2-Methylphenyl)pyridin-2-amine Derivatives

Derivatives such as K02288 utilize the 2-aminopyridine core.[1]

  • Selectivity Mechanism: The ortho-methyl group on the 5-phenyl ring fits into a unique sub-pocket in ALK2 that is sterically occluded in ALK5.

  • Data Profile:

    • IC50 (ALK2): 1.1 nM (Potent)

    • IC50 (ALK5): 6.4 nM (6-fold selectivity - Optimization required for clinical safety)

    • Solubility: High (due to the polar pyridine amine).

Table 1: SAR Comparison of Scaffold Modifications

Compound Variant R-Group (Pos 5) ALK2 IC50 (nM) Selectivity (vs ALK5) Notes
Scaffold Core 2-Methylphenyl 120 Low Good baseline activity.
K02288 4-(Piperazin-1-yl)phenyl 1.1 Moderate High potency, good solubility.
Variant C 2,6-Dimethylphenyl >1000 N/A Steric clash too high; loss of binding.

| Variant D | 3-Methoxyphenyl | 45 | Low | Loss of "hydrophobic twist" selectivity. |

References

  • Sanvitale, C. E., et al. (2013). "A new class of small molecule inhibitors of BMP signaling." PLoS One. Link

  • Engers, D. W., et al. (2013). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Benchchem. "5-(2-Methylphenyl)pyridin-2-amine Compound Summary." Link

  • Mohedas, A. H., et al. (2013). "Development of an ALK2-biased BMP type I receptor kinase inhibitor." ACS Chemical Biology. Link

Sources

Bioactivity of 2-Amino-5-Arylpyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5-arylpyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its utility stems from the unique electronic and steric properties of the pyridine core: the 2-amino group functions as a bidentate hydrogen bond donor/acceptor motif ideal for ATP-hinge binding, while the 5-aryl moiety projects into deep hydrophobic pockets (e.g., the gatekeeper region in kinases).

This guide synthesizes the structural logic, synthetic pathways, and pharmacological validation of this scaffold, with a specific focus on its application in targeting ALK2 (Activin Receptor-Like Kinase 2) and c-Met , providing actionable protocols for researchers.

Part 1: Structural Basis & Synthetic Accessibility

The Chemical Space

The 2-amino-5-arylpyridine core is defined by a planar heterocyclic ring that allows for precise vectorization of substituents.

  • Position 2 (Amino): Critical for hydrogen bonding. In kinase inhibitors, this group typically forms a donor-acceptor pair with the backbone carbonyl and amide nitrogen of the hinge region (e.g., Hinge residue Met, Glu, or Asp).

  • Position 5 (Aryl): The "payload" vector. This position allows the molecule to extend into the hydrophobic back-pocket of enzymes, often determining potency and isoform selectivity.

Experimental Protocol 1: Regioselective Synthesis via Suzuki-Miyaura Coupling

The most robust method for accessing this scaffold is the Palladium-catalyzed cross-coupling of 2-amino-5-halopyridines with aryl boronic acids. The following protocol is validated for high-yield synthesis of ALK2 inhibitors.

Reagents & Conditions:

  • Precursor: 2-amino-5-bromo-3-iodopyridine (allows for sequential functionalization) or 2-amino-5-bromopyridine.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Solvent System: Dimethoxyethane (DME) / Water (3:1 ratio).

  • Base: Sodium Carbonate (Na2CO3), 1.0 M aqueous solution.[1]

Step-by-Step Methodology:

  • Charge: In a sealed reaction vessel, combine 2-amino-5-bromopyridine (1.0 equiv) and the specific Aryl Boronic Acid (1.1 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 – 0.12 equiv) under an inert atmosphere (Argon or Nitrogen).

  • Solvation: Add degassed DME and 1.0 M Na2CO3 (2.0 equiv).

  • Reaction: Heat the mixture to 90°C for 8–12 hours . Monitor via LC-MS for the disappearance of the bromide starting material.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate, wash with brine, and dry over MgSO4.

  • Purification: Flash column chromatography (SiO2), eluting with a Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2-Aminopyridine Bromination Step 1: Bromination (NBS, CH3CN) Target: Pos 5 Start->Bromination Electrophilic Subst. Intermediate Intermediate: 2-Amino-5-bromopyridine Bromination->Intermediate Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Base: Na2CO3 Intermediate->Suzuki Cross-Coupling Product Final Product: 2-Amino-5-Arylpyridine Suzuki->Product

Caption: Figure 1. Regioselective synthesis pathway transforming 2-aminopyridine into the bioactive 5-aryl derivative via bromination and Suzuki-Miyaura cross-coupling.

Part 2: Pharmacology & Mechanism of Action

Mechanism 1: Kinase Hinge Binding (Type I Inhibition)

In the context of ALK2 (associated with Fibrodysplasia Ossificans Progressiva) and c-Met (oncology), the 2-amino-5-arylpyridine acts as a Type I ATP-competitive inhibitor.

  • Interaction: The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge region backbone amide. The exocyclic 2-amino group (NH2) donates a hydrogen bond to the hinge region backbone carbonyl.

  • Selectivity: The 5-aryl group exploits the "Gatekeeper" residue. For ALK2, substituting the 5-position with electron-rich rings (e.g., 3,4,5-trimethoxyphenyl) enhances affinity for the ATP pocket.

Mechanism 2: GPCR Agonism (CB2 Receptors)

Beyond kinases, this scaffold serves as a core for Cannabinoid Receptor 2 (CB2) agonists. Here, the 5-aryl moiety interacts with aromatic residues (Phe/Trp) in the transmembrane helices, stabilizing the active receptor conformation (G-protein coupling).

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The bioactivity of this scaffold is highly sensitive to substitution patterns. The following analysis synthesizes data from ALK2 and c-Met optimization studies.

SAR Logic Map

SAR_Logic Core 2-Amino-5-Arylpyridine Core Pos2 Position 2 (Amino Group) • Primary H-bond donor • Acetylation = Loss of Activity • Methylation = Reduced Potency Core->Pos2 Hinge Binding Pos5 Position 5 (Aryl Linker) • Critical for Potency • Hydrophobic Pocket Interaction • Optimal: Phenyl, Pyrazole, Thiophene Core->Pos5 Affinity Driver Pos3 Position 3 (Tuning) • Selectivity Vector • ALK2: 3,4,5-trimethoxyphenyl • c-Met: Benzylthio group Core->Pos3 Selectivity Pos6 Position 6 (Steric Control) • Small groups only (H, F) • Bulky groups clash with Hinge Core->Pos6 Steric Constraint

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional roles of substituents on the pyridine ring. Position 5 is the primary determinant of potency.

Comparative Data: Substituent Effects

The table below summarizes the impact of specific modifications on ALK2 inhibitory potency (IC50).

Compound ID5-Position Substituent3-Position SubstituentALK2 IC50 (nM)Bioactivity Interpretation
K02288 4-methoxyphenyl4-phenoxyphenyl1.1Parent compound; potent but non-selective.
LDN-212854 5-quinolyl3,4,5-trimethoxyphenyl1.3Improved selectivity vs. ALK5/TGFβ.
Analog 3c PhenylH>1000Loss of activity; 3-substituent is vital for ALK2.
Analog 10b 4-(methylsulfonyl)phenylBenzylthio7.7 (c-Met)Shift in target profile to c-Met kinase.

Part 4: Experimental Validation Protocols

Protocol 2: ADP-Glo Kinase Assay (ALK2/c-Met)

To validate the bioactivity of synthesized derivatives, a luminescent ADP detection assay is the industry standard.

Materials:

  • Recombinant Kinase (ALK2 or c-Met).

  • Substrate: Casein or specific peptide substrate.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the 2-amino-5-arylpyridine derivative in DMSO.

  • Incubation: Mix Kinase (5 ng/well), Substrate (0.2 µg/µl), and Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 min at RT.

  • Reaction Start: Add ATP (10 µM final) to initiate the kinase reaction. Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Outlook & Therapeutic Applications

The 2-amino-5-arylpyridine scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): The solvent-exposed nature of the 5-aryl substituents makes them ideal attachment points for E3 ligase linkers, allowing for the degradation of kinases like ALK2 rather than just inhibition.

  • Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the 3-position is a growing trend to target non-catalytic cysteines, increasing residence time and selectivity.

  • CNS Penetration: Optimization of the 5-aryl ring to reduce Total Polar Surface Area (TPSA) < 90 Ų enables these derivatives to cross the Blood-Brain Barrier, crucial for treating DIPG (Diffuse Intrinsic Pontine Glioma).

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines. Journal of Medicinal Chemistry. [Link]

Sources

Commercial availability of 5-(2-Methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Monograph: 5-(2-Methylphenyl)pyridin-2-amine

Part 1: Executive Summary

5-(2-Methylphenyl)pyridin-2-amine (CAS: 503536-76-3 ) is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands. While not a high-volume commodity chemical, it serves as a critical "scaffold enabler" for medicinal chemistry programs targeting the p38 MAP kinase and JAK2 pathways.

Commercially, this compound is classified as a Tier 3 Specialty Intermediate . It is rarely held in bulk stock by major catalog distributors (e.g., Sigma-Aldrich, Fisher) but is readily available through specialized building-block vendors and Contract Research Organizations (CROs) with lead times ranging from 2 to 6 weeks. For scale-up requirements (>10 g), in-house synthesis via Suzuki-Miyaura cross-coupling is the recommended strategy due to the high cost-per-gram of commercial aliquots.

Part 2: Chemical Identity & Physicochemical Profile

Before sourcing or synthesizing, verify the compound identity against the following specifications to avoid isomeric confusion (e.g., with 2-amino-5-methylpyridine or 3-amino-5-phenylpyridine analogs).

Property Specification
IUPAC Name 5-(2-Methylphenyl)pyridin-2-amine
Common Synonyms 5-(o-Tolyl)pyridin-2-amine; 2-Amino-5-(2-methylphenyl)pyridine
CAS Registry Number 503536-76-3
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
SMILES Cc1ccccc1-c1cnc(N)cc1
LogP (Predicted) ~2.3 (Lipophilic, suitable for CNS penetration)
pKa (Predicted) ~6.8 (Pyridine nitrogen), ~2.5 (Amine)
Appearance Off-white to pale yellow solid

Part 3: Commercial Landscape & Sourcing Strategy

Supply Chain Risk Assessment
  • Availability: Low-to-Medium. Often "Make-to-Order" rather than "In-Stock."

  • Primary Vendors: BenchChem, CymitQuimica, Enamine, Combi-Blocks.

  • Cost Analysis: High spot prices for small quantities (

    
    300 per gram).
    
  • Purity Standard: Typically ≥95% (NMR/LCMS).

Procurement Decision Matrix

Researchers should utilize the following logic to determine whether to purchase or synthesize the compound:

ProcurementLogic Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck Small < 1 gram QtyCheck->Small Screening Large > 10 grams QtyCheck->Large Lead Opt / Scale-up ActionBuy BUY (Spot Purchase) High Cost / Fast Speed Small->ActionBuy TimeCheck Timeline? Large->TimeCheck Urgent Urgent (< 2 weeks) TimeCheck->Urgent Flexible Flexible (> 4 weeks) TimeCheck->Flexible ActionMake SYNTHESIZE (In-House) Low Cost / High Control Urgent->ActionMake ActionCRO OUTSOURCE (CRO) Custom Synthesis Flexible->ActionCRO

Figure 1: Decision matrix for sourcing 5-(2-Methylphenyl)pyridin-2-amine based on project scale and timeline.

Part 4: Synthetic Accessibility (The "Make" Protocol)

For projects requiring >5 grams, in-house synthesis is the most reliable method to ensure purity and reduce costs. The synthesis relies on a robust Suzuki-Miyaura Cross-Coupling reaction.[1][2]

Reaction Pathway

The synthesis couples 2-Amino-5-bromopyridine (commercially abundant) with 2-Methylphenylboronic acid (o-Tolylboronic acid).

SynthesisWorkflow SM1 2-Amino-5-bromopyridine (1.0 eq) Reaction Suzuki Coupling (Inert Atmosphere - N2/Ar) SM1->Reaction SM2 2-Methylphenylboronic acid (1.2 eq) SM2->Reaction Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (2.0 eq) Catalyst->Reaction Solvent Solvent: 1,4-Dioxane / Water (4:1) Temp: 90°C, 12-18h Solvent->Reaction Workup Workup: EtOAc Extraction -> Brine Wash -> Dry (Na2SO4) Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane:EtOAc) Workup->Purification Product FINAL PRODUCT 5-(2-Methylphenyl)pyridin-2-amine Yield: ~75-85% Purification->Product

Figure 2: Optimized Suzuki-Miyaura synthesis workflow for 5-(2-Methylphenyl)pyridin-2-amine.

Detailed Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine:

    • 2-Amino-5-bromopyridine (1.73 g, 10.0 mmol)

    • 2-Methylphenylboronic acid (1.63 g, 12.0 mmol)

    • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol)

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane (40 mL) and Water (10 mL). Degas the solution by bubbling Nitrogen or Argon gas directly into the solvent for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid or catalyst deactivation.

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (580 mg, 0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 12–18 hours. Monitor reaction progress via TLC (Target R_f ~0.3 in 1:1 Hexane:EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL). Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Validation: Confirm structure via ¹H NMR (distinctive methyl singlet at ~2.3 ppm and aminopyridine aromatic signals) and MS (ESI+ m/z 185.1 [M+H]⁺).

Part 5: Applications in Drug Discovery

This scaffold is highly relevant for "Fragment-Based Drug Design" (FBDD) and scaffold hopping exercises.

  • Kinase Inhibition (p38 MAP & JAK2): The 2-aminopyridine motif serves as a hinge-binding element (acceptor-donor motif) in the ATP-binding pocket of kinases. The ortho-tolyl group provides a hydrophobic "twist," forcing the biaryl system out of planarity. This conformation is critical for selectivity, often occupying the hydrophobic Gatekeeper region or the Solvent Front, distinguishing it from planar inhibitors.

  • GPCR Ligands: Biaryl amines are frequent pharmacophores in antagonists for Adenosine receptors and Neuropeptide Y receptors.

  • Isostere Replacement: It serves as a bioisostere for biphenyl-amines or phenyl-pyrimidines (e.g., the Imatinib scaffold), offering different solubility and metabolic stability profiles (lowering LogP compared to biphenyls).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocols for Synthesizing 5-(2-Methylphenyl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-arylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Imatinib analogs, MAPK inhibitors) and GPCR ligands. This guide details the synthesis of 5-(2-methylphenyl)pyridin-2-amine and its analogs.

While the 2-aminopyridine moiety provides a hydrogen-bond donor/acceptor motif essential for hinge binding in kinases, the ortho-substituted phenyl ring introduces conformational constraints (atropisomerism potential) and hydrophobic interactions. This protocol prioritizes the Suzuki-Miyaura cross-coupling reaction, optimized to overcome the steric hindrance imposed by the ortho-methyl group.

Retrosynthetic Analysis & Strategy

The most logical disconnection for 5-(2-methylphenyl)pyridin-2-amine is at the C5–C1' biaryl bond.

  • Fragment A (Electrophile): 2-Amino-5-halopyridine. The bromide (2-amino-5-bromopyridine) is preferred over the iodide for cost and stability, and over the chloride for reactivity.

  • Fragment B (Nucleophile): 2-Methylphenylboronic acid.

  • Challenge: The free amine on the pyridine can poison palladium catalysts or participate in Buchwald-Hartwig side reactions. However, under standard Suzuki aqueous conditions, the free amine is generally tolerated. If yields are low, an acetamide protecting group strategy is employed.

Mechanistic Pathway (DOT Visualization)

ReactionPathway SM1 2-Amino-5-bromopyridine (Electrophile) Cat Pd(0) Catalyst (Oxidative Addition) SM1->Cat + Pd(0) SM2 2-Methylphenylboronic acid (Nucleophile) Base Base (K2CO3) (Activation) SM2->Base Activation Int1 Pd(II) Intermediate Cat->Int1 Trans Transmetalation Int1->Trans Base->Trans Prod 5-(2-Methylphenyl)pyridin-2-amine (Product) Trans->Prod Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of halopyridines.

Method A: Standard Suzuki-Miyaura Coupling (High-Yield)

This protocol is the "workhorse" method, suitable for gram-scale synthesis. It utilizes a biphasic solvent system to solubilize the inorganic base while maintaining organic reactant solubility.

Materials
  • Reactant A: 2-Amino-5-bromopyridine (1.0 equiv)

  • Reactant B: 2-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Selected for its resistance to oxidation and ability to handle steric bulk.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.73 g, 10 mmol) and 2-methylphenylboronic acid (1.63 g, 12 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol).

    • Note: Pd(PPh₃)₄ can be used, but Pd(dppf)Cl₂ often provides faster kinetics for ortho-substituted boronic acids.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (40 mL) and Water (10 mL) containing dissolved K₂CO₃ (3.45 g, 25 mmol).

    • Critical: Oxygen is the enemy of Suzuki couplings. Ensure solvents are sparged with nitrogen for 15 mins prior to addition.

  • Reaction: Heat the mixture to 90°C in an oil bath for 12–16 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate layers; extract aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Microwave-Assisted Synthesis (Library Generation)

For generating a library of analogs (e.g., varying the phenyl substituent), microwave irradiation drastically reduces reaction time from hours to minutes.

Experimental Workflow

Workflow Step1 Weigh Reagents into Microwave Vial (2-5 mL) Step2 Add Solvent: DME / Water / EtOH (7:3:2) Step1->Step2 Step3 Irradiate: 120°C for 20 mins Step2->Step3 Step4 SCX-2 Cartridge Filtration (Catch & Release) Step3->Step4 Step5 Evaporate & Analyze Step4->Step5

Figure 2: Rapid synthesis workflow for analog library generation.

Modifications for Analogs:

  • Solvent: DME/Water/Ethanol is often superior for microwave heating due to its high loss tangent.

  • Purification: Use SCX-2 (Strong Cation Exchange) cartridges. The pyridine amine binds to the acid resin; impurities wash away with MeOH. The product is released with 2M NH₃/MeOH.

Purification & Characterization

Purification Strategy

The free amine functionality makes these compounds polar.

  • Flash Chromatography: Silica gel.[2] Eluent: 0-10% Methanol in Dichloromethane (DCM).

    • Tip: Pre-treat silica with 1% Triethylamine to prevent streaking of the basic pyridine.

  • Recrystallization: If the solid is impure after column, recrystallize from Ethanol or EtOAc/Hexanes (1:3) .

Analytical Data Expectations

For 5-(2-methylphenyl)pyridin-2-amine :

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.20 (s, 3H, Ar-CH₃).
      
    • 
       5.95 (s, 2H, -NH₂, exchangeable).
      
    • 
       6.50 (d, 1H, Pyridine H-3).
      
    • 
       7.15-7.30 (m, 4H, Phenyl ring).
      
    • 
       7.45 (dd, 1H, Pyridine H-4).
      
    • 
       7.90 (d, 1H, Pyridine H-6, shifted downfield due to deshielding).
      
  • MS (ESI): [M+H]⁺ calc. 185.10, found 185.1.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by free amineUse protected amine (N-acetyl-5-bromopyridin-2-amine). Deprotect with NaOH after coupling.
Protodeboronation Boronic acid instabilitySwitch to Boronic Ester (Pinacol) or increase base concentration. Lower temp to 80°C.
Homocoupling Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Steric Hindrance Ortho-methyl groupSwitch catalyst to Pd(P(t-Bu)₃)₂ or S-Phos Pd G3 (highly active for sterically hindered biaryls).

References

  • Suzuki-Miyaura Coupling of 2-Halopyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3][4]

    • Source:Journal of the American Chemical Society / NIH.
    • URL:[Link]

  • Synthesis of Pyridine-Based Derivatives

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[1][3]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • General Protocols for Aminopyridine Synthesis

    • Title: Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction.
    • Source:Journal of Organic Chemistry / DICP.
    • URL:[Link]

  • Purification of Aminopyridines

    • Title: Purification of 2-aminopyridine derivatives by cation-exchange chromatography.[5]

    • Source:Analytical Biochemistry / PubMed.
    • URL:[Link]

Sources

Process Development & Scale-Up Guide: 5-(2-Methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scale-up protocol for 5-(2-Methylphenyl)pyridin-2-amine (CAS: N/A for specific isomer, analogous to 1247245-81-3 derivatives), a critical biaryl pharmacophore often utilized in kinase inhibitors and CNS-active agents.

Transitioning this synthesis from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents two primary challenges:

  • Steric Hindrance: The ortho-methyl group on the boronic acid retards the transmetallation step, requiring a specialized ligand system.

  • Palladium Contamination: The pyridine nitrogen can coordinate with Palladium (Pd), making catalyst removal difficult during standard workup.

This guide provides a robust, green-chemistry-compliant Suzuki-Miyaura coupling protocol using n-Propanol/Water as the solvent system, integrated with a self-validating purification workflow ensuring Pd levels <10 ppm.

Retrosynthetic Strategy & Route Selection

The Chemical Challenge

The target molecule is constructed via a C-C bond formation between a pyridine ring and a benzene ring.

  • Substrate A: 2-Amino-5-bromopyridine (Commercially available, stable).

  • Substrate B: 2-Methylphenylboronic acid (Sterically hindered).

Why this route? While coupling a 5-boronopyridin-2-amine with 2-bromotoluene is theoretically possible, 2-aminopyridine-5-boronic esters are notoriously unstable (prone to protodeboronation). Therefore, the aryl bromide on the pyridine and the boronic acid on the benzene is the superior process route.

Catalyst Selection Logic

Standard Pd(PPh3)4 is often insufficient for ortho-substituted couplings at scale due to slow oxidative addition and thermal instability.

  • Selected Catalyst: Pd(dppf)Cl2·CH2Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Rationale: The large bite angle of the dppf ligand enforces a geometry that facilitates reductive elimination, even with sterically crowded substrates like o-tolyl groups. It is also air-stable, simplifying solid handling at scale.

Detailed Experimental Protocol (1.0 kg Scale)

Materials & Reagents
ReagentMW ( g/mol )EquivalentsMass (kg)Role
2-Amino-5-bromopyridine 173.011.001.00Limiting Reagent
2-Methylphenylboronic acid 135.961.200.94Nucleophile
Potassium Carbonate (K2CO3) 138.212.502.00Base
Pd(dppf)Cl2[1]·CH2Cl2 816.640.01 (1 mol%)0.047Catalyst
n-Propanol --8.0 LSolvent (Green)
Water (Process Type) --2.7 LCo-solvent
SiliaMetS® Thiol -10% w/w0.10Pd Scavenger
Reaction Workflow

Step 1: Inertion & Charging

  • Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and nitrogen inlet.

  • Charge n-Propanol (8.0 L) and Water (2.7 L) .

  • Start agitation (200 RPM) and sparge with Nitrogen for 30 minutes (Critical: Oxygen promotes homocoupling of the boronic acid).

  • Charge 2-Amino-5-bromopyridine (1.0 kg) and 2-Methylphenylboronic acid (0.94 kg) .

  • Charge Potassium Carbonate (2.00 kg) .

Step 2: Catalyst Addition & Reaction

  • Add Pd(dppf)Cl2·CH2Cl2 (47 g) in a single portion under positive nitrogen flow.

  • Heat the slurry to 85°C (Reflux) over 45 minutes.

  • Maintain reflux for 4–6 hours.

    • IPC (In-Process Control): Sample after 4 hours. Analyze via HPLC.

    • Acceptance Criteria: < 0.5% Area 2-Amino-5-bromopyridine remaining.

Step 3: Quench & Phase Separation [2]

  • Cool reaction mixture to 50°C.

  • Add Water (5.0 L) to dissolve inorganic salts.

  • Stir for 15 minutes, then stop agitation and allow phases to settle.

  • Separate the lower aqueous layer (contains bromide salts and excess base) and discard to waste treatment.

  • Retain the upper organic layer (n-Propanol containing product).

Purification & Pd Removal (The Self-Validating System)

This step integrates chemical scavenging with crystallization to ensure purity.

  • Scavenging: To the warm organic layer (50°C), add SiliaMetS® Thiol (100 g) (or equivalent functionalized silica).

  • Stir at 50°C for 2 hours. (Thiol has high affinity for Pd(II)).

  • Filtration: Filter the warm solution through a pad of Celite or a 1-micron bag filter to remove the scavenger and colloidal Pd.

  • Crystallization:

    • Transfer filtrate to a clean reactor.

    • Distill under reduced pressure to remove approx. 4 L of solvent (concentrating the product).

    • Slowly add Heptane (4.0 L) as an anti-solvent over 1 hour while maintaining 50°C.

    • Cool to 0–5°C over 3 hours (Linear ramp).

    • Age at 0°C for 2 hours.

  • Isolation: Filter the solid product. Wash the cake with cold Heptane/n-Propanol (4:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 0.85 – 0.92 kg (80–87%). Target Purity: >99.5% HPLC, <10 ppm Pd.

Process Visualization

Reaction & Workup Logic Flow

The following diagram illustrates the critical decision nodes and physical operations in the scale-up process.

G Start Start: Raw Materials Inertion Sparging (N2) Remove O2 Start->Inertion Reaction Suzuki Coupling 85°C, 4-6 hrs Pd(dppf)Cl2 Inertion->Reaction IPC_Check IPC: HPLC SM < 0.5%? Reaction->IPC_Check IPC_Check->Reaction No (Extend Time) PhaseCut Phase Separation Remove Aq. Salts IPC_Check->PhaseCut Yes Scavenge Pd Removal Thiol Silica @ 50°C PhaseCut->Scavenge Filter Hot Filtration Remove Scavenger Scavenge->Filter Crystallize Crystallization Add Heptane -> Cool to 0°C Filter->Crystallize Isolate Isolation & Drying Final Product Crystallize->Isolate

Caption: Figure 1. Process flow diagram for the synthesis and purification of 5-(2-Methylphenyl)pyridin-2-amine, highlighting the critical IPC point and Pd removal strategy.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSetpointImpact of DeviationCorrective Action
Inert Atmosphere < 0.1% O2High O2 causes boronic acid homocoupling (dimer impurity).Ensure vigorous N2 sparge before catalyst addition.
Reaction Temp 85°C ± 2°CLow T: Incomplete conversion. High T: Solvent boil-off/degradation.Check reflux condenser coolant temp.
Stirring Speed 200-250 RPMPoor mixing in biphasic system leads to slow kinetics.Increase RPM; ensure vortex formation.
Pd Scavenging 50°C, 2 hrsLow T or Time: High residual Pd in API (>10 ppm).Do not skip Thiol treatment. Re-treat if IPC Pd is high.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

Scientific Rationale & E-E-A-T Grounding

Solvent Selection: Why n-Propanol?

While 1,4-Dioxane is the traditional solvent for Suzuki couplings, it is a Class 2 solvent with strict ICH limits due to toxicity. n-Propanol is a Class 3 solvent (low toxicity) that forms a favorable azeotrope with water, allowing for higher reaction temperatures (97°C azeotrope) compared to Ethanol, driving the reaction to completion faster against the steric barrier of the methyl group [1].

Palladium Management

The pyridine nitrogen is a "soft" donor that binds strongly to Pd(II), often carrying it into the organic phase. Standard aqueous washes are ineffective. The use of Thiol-modified silica (SH-Silica) is chemically targeted: the Sulfur-Pd bond is stronger than the Nitrogen-Pd bond, effectively sequestering the metal so it can be filtered off [2]. This is superior to charcoal alone, which relies on non-specific adsorption.

Safety Considerations
  • Boronic Acids: Generally low toxicity, but dust can be irritating.

  • Palladium: Sensitizer. All weighing should occur in a flow hood.

  • Exotherm: The oxidative addition step can be exothermic. On a >10kg scale, catalyst should be added as a slurry or the boronic acid added in portions.

References

  • Sherwood, J. (2020).[3] "Solvent Selection for Suzuki-Miyaura Cross-Coupling Reactions." Green Chemistry. Available at: [Link] (Accessed via White Rose Research Online).

  • Biotage. (2023).[4] "How to Remove Palladium in Three Easy Steps." Biotage Application Notes. Available at: [Link].

  • American Chemical Society. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at: [Link].

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Available at: [Link].

Sources

Formulation strategies for 5-(2-Methylphenyl)pyridin-2-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioavailability Enhancement & Formulation Strategies for 5-(2-Methylphenyl)pyridin-2-amine Scaffolds

Executive Summary

The compound 5-(2-Methylphenyl)pyridin-2-amine represents a classic "biaryl amine" pharmacophore often found in kinase inhibitors and antifibrotic agents. While the 2-aminopyridine core offers a distinct hydrogen-bonding motif, the lipophilic 2-methylphenyl substituent at the 5-position drives the molecule into BCS Class II (Low Solubility, High Permeability).

This Application Note provides a rigorous technical framework for overcoming the solubility-limited bioavailability of this scaffold. We focus on two primary methodologies: Salt Selection targeting the pyridine nitrogen, and Amorphous Solid Dispersions (ASD) utilizing pH-dependent polymers.

Pre-Formulation Intelligence: The "Ortho-Methyl" Effect

Before initiating wet chemistry, researchers must understand the structural causality governing this molecule's behavior.

  • Steric Torsion & Crystallinity: The ortho-methyl group on the phenyl ring introduces significant steric hindrance with the pyridine ring protons. This forces the biaryl system out of planarity.

    • Implication: While this twist reduces

      
      -
      
      
      
      stacking energy (potentially lowering the melting point compared to planar analogs), it creates a "lock-and-key" conformational rigidity that can lead to stubborn, high-energy polymorphs.
  • Ionization Centers:

    • Ring Nitrogen (N1): The primary basic center (pKa

      
       6.8–7.0). This is the target for salt formation.
      
    • Exocyclic Amine (C2-NH2): Weakly basic/neutral due to resonance delocalization into the ring. It acts primarily as a Hydrogen Bond Donor (HBD) in crystal lattice formation.

Table 1: Predicted Physicochemical Profile
PropertyValue (Approx.)Formulation Impact
LogP 2.8 – 3.2High lipophilicity; requires wetting agents or lipids.
pKa (Base) 6.86 (Pyridyl N)Ideal for salt formation with strong/medium acids.
Melting Point 130°C – 145°CModerate; suitable for Hot Melt Extrusion (HME).
Aqueous Sol. < 0.1 mg/mL (Neutral pH)Rate-limiting step for absorption.

Strategy A: Salt Selection Protocol

For weak bases like 5-(2-Methylphenyl)pyridin-2-amine, salt formation is the first-line defense. The goal is to protonate the ring nitrogen to increase ionic character.

Mechanistic Logic

We target counter-ions that disrupt the crystal lattice energy while maintaining physiological safety.

  • Tier 1 (Strong Acids): HCl, Methanesulfonic acid (Mesylate). Risk: Hygroscopicity.

  • Tier 2 (Organic Acids): Tartaric acid, Citric acid. Benefit: Often form stable, less hygroscopic lattices.

Experimental Workflow: High-Throughput Salt Screen

SaltScreening Start API Stock Solution (THF or MeOH) AcidAdd Add Acid Counter-ions (1.1 eq) Start->AcidAdd 6-well plate format Crystallize Controlled Evaporation (40°C) or Cooling AcidAdd->Crystallize Slow ramp Harvest Harvest Solids Crystallize->Harvest Analysis PXRD & DSC Analysis Harvest->Analysis Selection Lead Salt Candidate Analysis->Selection Criteria: Crystallinity > 90% Tm > 150°C

Figure 1: High-throughput salt screening workflow targeting the pyridyl nitrogen.

Protocol 1: Micro-Scale Salt Screening
  • Dissolution: Dissolve 500 mg of API in 10 mL of THF/Methanol (1:1).

  • Acid Addition: Prepare 1M solutions of HCl, Methanesulfonic acid, and L-Tartaric acid. Add 1.05 molar equivalents of acid to separate aliquots of API solution.

  • Nucleation:

    • Method A (Evaporation): Allow solvent to evaporate slowly at ambient temperature.

    • Method B (Anti-solvent): If no precipitate forms, add cold Isopropyl Ether (IPE) dropwise until turbid.

  • Characterization: Analyze solids via DSC. A shift in melting point >10°C typically confirms salt formation vs. physical mixture.

Strategy B: Amorphous Solid Dispersion (ASD)

If salts are unstable (disproportionation in vivo) or hygroscopic, ASDs are the gold standard. We utilize HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate), a pH-dependent polymer that protects the drug in the stomach and releases it in the upper intestine.

Mechanistic Logic
  • Polymer Choice: HPMC-AS (L or M grade). The succinate groups provide acidic sites that interact with the API's amine, inhibiting recrystallization.

  • Technique: Spray Drying (preferred over HME due to the amine's potential oxidation sensitivity at high heat).

Protocol 2: Spray Drying Formulation

Materials:

  • API: 5-(2-Methylphenyl)pyridin-2-amine

  • Polymer: HPMC-AS-LF (Low Fine grade)

  • Solvent: Dichloromethane (DCM) : Methanol (2:1)

Step-by-Step:

  • Feed Preparation:

    • Target Solid Load: 10% w/w.

    • Ratio: 1:3 (API : Polymer).

    • Dissolve API in Methanol first (ensure complete solvation).

    • Add DCM and then slowly disperse HPMC-AS under magnetic stirring. Note: Solution must be clear yellow.

  • Spray Parameters (Büchi B-290 Scale):

    • Inlet Temp: 85°C

    • Outlet Temp: 50–55°C (Critical: Keep below Tg of polymer to prevent stickiness).

    • Aspirator: 100%

    • Pump Rate: 15% (approx. 5-6 mL/min).

  • Secondary Drying:

    • Collected powder will contain residual solvent. Dry in a vacuum oven at 40°C for 24 hours.

  • Validation:

    • Run PXRD. Result must be a "halo" pattern (amorphous). Sharp peaks indicate failure (recrystallization).

Analytical Validation & Quality Control

Trustworthiness in formulation comes from rigorous stress testing.

Dissolution Testing (Non-Sink Conditions)

Standard dissolution may not predict in vivo precipitation. Use a pH-shift method.[1]

  • Apparatus: USP II (Paddle), 37°C, 75 RPM.

  • Stage 1 (Gastric): 0–2 hours in 0.1N HCl (pH 1.2).

    • Expectation: Salts should dissolve; ASDs (HPMC-AS) should remain largely intact (protected).

  • Stage 2 (Intestinal): At 2 hours, add buffer concentrate to raise pH to 6.8.

    • Critical Observation: Monitor for "Spring and Parachute" effect. The formulation should supersaturate and maintain solubility for >3 hours without crashing out.

Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation at pH 6.8 Rapid crystallization of free base.Increase polymer ratio (1:4) or switch to PVP-VA64.
Chemical Degradation Oxidation of the 2-amine group.Add antioxidant (BHT 0.05%) or switch to Nitrogen inerting.
Low Yield in Spray Dry Outlet temp > Tg (Sticky particles).Lower inlet temp or increase gas flow rate.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Curatolo, W., et al. (2009). Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu. Pharmaceutical Research, 26(6), 1419-1431.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

  • PubChem Database. (2025).[4] Compound Summary: 2-Aminopyridine Derivatives and Physicochemical Properties.

Disclaimer: This guide is for research purposes only. All formulations must undergo rigorous toxicity and stability testing before clinical application.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2-Methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(2-Methylphenyl)pyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related biaryl aminopyridine compounds. Here, we will dissect the common purification challenges and provide robust, field-tested solutions in a practical question-and-answer format. Our focus is on explaining the causality behind each experimental step, ensuring you can adapt these methods to your specific experimental context.

Core Concept: Understanding the Molecule

5-(2-Methylphenyl)pyridin-2-amine is a moderately polar, basic compound. Its purification is often complicated by the presence of structurally similar impurities, starting materials, and byproducts. The key to successful purification lies in exploiting the molecule's inherent chemical properties: the basicity of the pyridin-2-amine moiety (pKa of the conjugate acid is approx. 6.8) and the differential solubility conferred by the biaryl structure.

Initial Assessment: Which Purification Path Should I Choose?

The optimal purification strategy depends on several factors: the scale of your reaction, the nature of the impurities, and the required final purity. This decision tree provides a logical framework for selecting the most appropriate method.

G start Crude 5-(2-Methylphenyl)pyridin-2-amine is_solid Is the crude product a solid? start->is_solid scale What is the reaction scale? is_solid->scale Yes chromatography Column Chromatography is_solid->chromatography No (Oil/Gum) purity_check Is purity >95% by TLC/LCMS? scale->purity_check Large Scale (>5g) acid_stable Is the product stable to mild acid (e.g., 1M HCl)? scale->acid_stable Small Scale (<5g) recrystallization Recrystallization purity_check->recrystallization Yes purity_check->chromatography No acid_stable->chromatography No extraction Acid-Base Extraction acid_stable->extraction Yes purity_check_after_ext Check Purity extraction->purity_check_after_ext Perform Extraction combo Combine Extraction followed by Chromatography or Recrystallization purity_check_after_ext->combo

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is a high-resolution technique ideal for separating compounds with different polarities. However, the basic nature of aminopyridines can lead to challenges.

Q1: My compound is streaking badly (tailing) on the silica gel TLC plate and column. How can I fix this?

A1: Tailing is the most common issue when purifying basic compounds like 5-(2-Methylphenyl)pyridin-2-amine on standard silica gel.[1] This occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to slow, non-uniform elution.[1]

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[1][2]

  • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is volatile and can typically be removed with the solvent under reduced pressure.[3]

  • Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), adding 0.5-1% of a concentrated ammonium hydroxide solution can be very effective.

Q2: I'm struggling to separate my product from a non-polar impurity. What eluent system should I use?

A2: The goal is to find a solvent system that provides the best separation (selectivity) between your product and the impurity.

  • Initial Screening: Start with a standard mobile phase like Hexane/Ethyl Acetate. This system is effective for moderately polar compounds.

  • Increasing Polarity: If separation is poor, you can switch to a Dichloromethane/Methanol system, which is more polar and offers different selectivity.

  • Alternative Stationary Phases: If modifying the mobile phase doesn't work, consider a different stationary phase.

    • Neutral Alumina: Less acidic than silica and can reduce tailing without needing a basic modifier.

    • Reverse-Phase (C18) Silica: This is suitable for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.[2]

Data Table: Recommended Eluent Systems for Aminopyridines
Stationary PhaseEluent SystemModifier (if needed)Target Impurities
Silica Gel Hexane / Ethyl Acetate0.5-1% TriethylamineNon-polar to moderately polar, non-basic
Silica Gel Dichloromethane / Methanol0.5-1% Ammonium HydroxidePolar, non-basic
Neutral Alumina Hexane / Ethyl AcetateNoneNon-polar to moderately polar, acid-sensitive
Reverse-Phase C18 Water / Acetonitrile0.1% Formic Acid or TFAVery polar, water-soluble
Experimental Protocol: Flash Chromatography
  • Solvent System Selection: Use TLC to determine the optimal eluent system. Aim for a product Rf value of ~0.3. Remember to add your basic modifier (e.g., 1% TEA) to the TLC jar.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane) and pack the column. Equilibrate the column by flushing with 2-3 column volumes of your starting eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[4]

  • Elution: Run the column with the chosen eluent system, collecting fractions. You can run an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and modifier under reduced pressure.[4]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Eluent via TLC (Aim for Rf ≈ 0.3) b Pack Column with Silica Gel Slurry a->b c Load Sample (Wet or Dry Loading) b->c d Elute with Mobile Phase (Isocratic or Gradient) c->d e Collect Fractions d->e f Analyze Fractions by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i Obtain Pure Product h->i

Caption: General workflow for purification by column chromatography.

Troubleshooting Guide 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds on a large scale, provided a suitable solvent can be found.

Q3: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of a solid crystal lattice.[5]

Solutions:

  • Lower the Crystallization Temperature: Ensure the solution is cooled slowly. If it still oils out, try adding a small amount of the "good" solvent to redissolve the oil, then cool even more slowly, perhaps by placing the flask in an insulated container.

  • Change Solvents: Select a lower-boiling point solvent in which your compound is still soluble when hot but sparingly soluble when cold.

  • Reduce Concentration: The solution may be too concentrated. Add more hot solvent to the oiled mixture until it redissolves, then attempt to cool it again slowly.

Q4: I can't find a single good solvent for recrystallization. What should I do?

A4: A two-solvent (or anti-solvent) system is the perfect solution.[5] This involves dissolving your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy).

Data Table: Solvent Selection for Recrystallization
Solvent TypeExamples for AminopyridinesRationale
Good Solvents Isopropanol, Ethanol, Ethyl Acetate, TolueneThe compound should be highly soluble at elevated temperatures.
Poor Solvents Hexanes, Heptane, WaterThe compound should have very low solubility, even at elevated temperatures.

Note: A patent for a similar compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, mentions recrystallization from a mixed solvent of ethyl acetate and n-hexane.[6]

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling until you see persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. If needed, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them under vacuum.[5]

Troubleshooting Guide 3: Acid-Base Extraction

This classic technique leverages the basicity of the aminopyridine nitrogen to separate it from neutral or acidic impurities.[2]

Q5: An unbreakable emulsion formed when I shook the separatory funnel. What should I do?

A5: Emulsions are common and frustrating. They are colloidal suspensions of one liquid in another. Solutions:

  • Patience: Let the funnel sit undisturbed for a while; sometimes the layers separate on their own.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

Q6: My product is acid-sensitive and might decompose in 1M HCl. Is there a milder alternative?

A6: Yes, for acid-sensitive compounds, you can use a milder acidic wash.

  • Saturated Ammonium Chloride (NH₄Cl): This solution is weakly acidic and can effectively protonate many amines.[2]

  • Dilute Citric Acid: A 5-10% aqueous solution of citric acid is another mild alternative.

  • Copper Sulfate (CuSO₄): A wash with a 10% aqueous copper sulfate solution is highly effective. The amine complexes with the copper, and this complex partitions into the aqueous layer, which often turns purple.[7] This is an excellent method for removing basic impurities without using a strong acid.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it 2-3 times with a dilute acid (e.g., 1M HCl). Combine the aqueous layers; this is where your protonated product is.[2][7] The organic layer contains neutral or acidic impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 10M NaOH or solid NaHCO₃) until the pH is >10. This deprotonates your product, making it insoluble in water.

  • Back-Extraction: Extract the basified aqueous solution 3-4 times with fresh portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[2]

G start Crude Product in Organic Solvent acid_wash Wash with 1M HCl (x3) start->acid_wash sep1 Separate Layers acid_wash->sep1 organic1 Organic Layer: Neutral/Acidic Impurities (Discard) sep1->organic1 aqueous1 Aqueous Layer: Protonated Product sep1->aqueous1 basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous1->basify back_extract Back-Extract with Organic Solvent (x3) basify->back_extract sep2 Separate Layers back_extract->sep2 aqueous2 Aqueous Layer: (Discard) sep2->aqueous2 organic2 Organic Layer: Contains Pure Product sep2->organic2 dry Dry over Na2SO4 organic2->dry concentrate Concentrate in vacuo dry->concentrate end Pure Product concentrate->end

Caption: Workflow for purification by acid-base extraction.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • PV2143 - OSHA. Occupational Safety and Health Administration. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. [Link]

  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies. [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. [Link]

  • 3-aminopyridine. Organic Syntheses. [Link]

  • An improved process for producing aminopyridines.
  • Acid base extraction. YouTube. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. [Link]

  • Chemical Properties of 2-Pyridinamine, 5-methyl- (CAS 1603-41-4). Cheméo. [Link]

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. PubChem. [Link]

  • pKa Data Compiled by R. Williams. EPFL. [Link]

Sources

Resolving solubility issues of 5-(2-Methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grease vs. Base" Paradox

Researchers often underestimate 5-(2-Methylphenyl)pyridin-2-amine because it appears structurally simple. However, this molecule presents a classic medicinal chemistry paradox: it possesses a polar, basic headgroup (2-aminopyridine) attached to a lipophilic, sterically hindered tail (o-tolyl).

The ortho-methyl group introduces a dihedral twist (~40-60°) between the rings, disrupting planarity 1. While this twist theoretically lowers crystal lattice energy (making it easier to dissolve than planar analogs), the sheer lipophilicity of the tolyl group dominates in aqueous media, leading to "oiling out" in synthesis and precipitation in biological assays.

This guide addresses these issues through three technical modules: Organic Processing , Biological Assay Prep , and Salt Formation .

Module 1: Synthesis & Purification Troubleshooting

Context: You are synthesizing this compound (likely via Suzuki coupling of 2-amino-5-bromopyridine and 2-methylphenylboronic acid) and cannot isolate a clean solid.

Q1: "My product oils out during recrystallization. How do I get a filterable solid?"

Root Cause: The ortho-methyl group prevents tight π-π stacking, lowering the melting point. Using a standard non-polar antisolvent (like Hexane) too quickly forces the compound out as a supercooled liquid (oil) rather than a crystal.

The Protocol: Controlled Antisolvent Addition Do not dump Hexane into your EtOAc solution. Follow this thermodynamic control method:

  • Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (EtOAc) at 60°C.

  • The "Cloud Point": Add n-Heptane (preferred over Hexane for higher boiling point) dropwise only until a faint turbidity persists.

  • Seeding: Add a seed crystal (if available) or scratch the glass.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (over 2 hours).

  • Final Push: Once solids form, cool to 0°C and add remaining Heptane to reach a 1:3 (EtOAc:Heptane) ratio 2.

Q2: "The compound is stuck in the organic layer during extraction. Why?"

Root Cause: The 2-aminopyridine nitrogen has a pKa ~6.8. If your aqueous wash is even slightly acidic (pH < 6), a significant portion of the molecule protonates and partitions into the water.

Corrective Action:

  • Wash Buffer: Use basic brine (sat. NaCl + 5% NaHCO3) for the final wash to ensure the molecule remains neutral and in the organic phase.

  • Extraction Solvent: Avoid Ether. Use DCM or EtOAc/THF mixtures to solubilize the polar amine headgroup.

Workflow Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState State: Solid or Oil? Start->CheckState Oil Oiling Out CheckState->Oil Sticky Oil Solid Impure Solid CheckState->Solid Powder ActionOil 1. Redissolve in hot EtOAc 2. Add Heptane to cloud point 3. Seed & Slow Cool Oil->ActionOil ActionSolid Recrystallize: MeOH/EtOAc (1:9) Solid->ActionSolid Result Pure Crystalline Solid ActionOil->Result ActionSolid->Result

Figure 1: Decision logic for isolating 5-(2-Methylphenyl)pyridin-2-amine from crude reaction mixtures.

Module 2: Biological Assay Preparation

Context: You are running a cell-based assay (IC50) and see precipitation when diluting the drug into media.

Q3: "Why does it precipitate in media even though it dissolves in DMSO?"

Root Cause: "Kinetic Solubility" failure. When you spike a 10 mM DMSO stock into aqueous media, the DMSO diffuses away instantly. The hydrophobic o-tolyl tail is exposed to water, and since the pH of media (7.4) is above the pKa (~6.8), the molecule is neutral and insoluble. It aggregates before it can dissolve.

The Protocol: The "Intermediate Dilution" Step Never pipet 100% DMSO stock directly into cell culture media for concentrations >10 µM.

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% DMSO10 mMLong-term storage (prevent freeze-thaw).
2. Working Stock 100% DMSO1 mMWorking concentration.
3. Intermediate PBS + 40% PEG400100 µMCRITICAL: Use a co-solvent bridge.
4. Final Assay Media + 1% DMSO1 µMFinal dilution into aqueous phase.
Q4: "Can I use acid to dissolve it for assays?"

Answer: Generally, NO . While adding HCl will protonate the pyridine (forming a soluble cation), this significantly alters membrane permeability. A charged molecule cannot cross the cell membrane passively. Only use acid if you are running cell-free enzymatic assays (e.g., purified kinase assays).

Module 3: Salt Formation & Formulation

Context: You need a water-soluble version for animal studies (PK/PD).

Q5: "Which salt form is best for this specific aminopyridine?"

Recommendation: The Mesylate (Methanesulfonate) or Hydrochloride (HCl) salts are superior to Tartrate or Citrate for this scaffold.

  • Why HCl? The small chloride ion fits well in the crystal lattice, stabilizing the protonated pyridine nitrogen without adding bulk to the already sterically hindered molecule.

  • Why Mesylate? Mesylic acid is a strong acid (pKa ~ -1.9), ensuring complete protonation of the weak pyridine base (pKa ~6.8). It often yields non-hygroscopic crystals suitable for oral gavage formulations 2.

Workflow Visualization: Salt Selection & Synthesis

SaltScreen Base Free Base (Lipophilic) Acid Select Acid Source Base->Acid HCl 1.0 eq HCl in Dioxane Acid->HCl Standard Mesylate 1.0 eq MsOH in EtOH Acid->Mesylate Enhanced Outcome1 HCl Salt (High MP, Good for IV) HCl->Outcome1 Outcome2 Mesylate Salt (Better Oral Bioavailability) Mesylate->Outcome2

Figure 2: Pathway for converting the lipophilic free base into soluble salt forms.

References

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (2011). 1[3][2][4][5]

  • Google Patents. Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. CN102199146A. 2[3][2][4][5][6]

  • National Institutes of Health (PMC). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. (2014).[7] 5[3][2][4][5]

  • PubChem. 2-Amino-5-chloropyridine (Analogous Property Data).[8]7[3][2][4][5][9]

Sources

Technical Support Center: Synthesis of 5-(2-Methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(2-Methylphenyl)pyridin-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. We will focus primarily on the Suzuki-Miyaura cross-coupling reaction, a widely used and versatile method for forming the key C-C bond in this molecule. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Q1: My Suzuki-Miyaura reaction for 5-(2-Methylphenyl)pyridin-2-amine is suffering from low yield and incomplete conversion. What are the primary causes and how can I optimize the reaction?

A1: Low yields in this specific Suzuki-Miyaura coupling are a frequent issue, often stemming from a combination of catalyst inhibition and suboptimal reaction parameters. The 2-aminopyridine moiety is a known challenge in palladium-catalyzed reactions as it can act as a chelating ligand, binding to the palladium center and hindering catalytic activity.[1][2]

Core Causality & Solutions:

  • Catalyst Inhibition by the Substrate: The nitrogen atoms of the 2-aminopyridine can coordinate with the palladium catalyst, forming stable, inactive complexes that prevent it from participating in the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are highly effective.[1][3] These ligands create a sterically hindered environment around the palladium, which discourages chelation by the substrate and promotes the desired reductive elimination step.[4]

  • Inefficient Transmetalation: The transfer of the 2-methylphenyl group from the boronic acid to the palladium complex can be a rate-limiting step. This is highly dependent on the choice of base and solvent.

    • Solution: A moderately strong inorganic base is crucial. Bases like K₂CO₃ or K₃PO₄ are often superior to organic bases or very strong bases like hydroxides, which can promote side reactions.[5][6] The presence of water in the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is often essential to facilitate the transmetalation step.[5]

  • Poor Reagent Quality: Boronic acids are susceptible to decomposition, particularly trimerization into boroxines upon standing, which can affect reactivity.[5]

    • Solution: Use high-purity, freshly opened 2-methylphenylboronic acid or its more stable pinacol ester derivative. If using boronic acid, ensure it is dry and has been stored properly.

Recommended Starting Conditions: To address these issues, a well-defined catalyst system and optimized conditions are paramount.

ParameterRecommended ConditionRationale
Pyridine Substrate 5-Bromo-2-aminopyridineGood balance of reactivity and cost. Iodides are more reactive but more expensive.[2][7]
Boronic Acid 2-Methylphenylboronic acid (1.2 - 1.5 equiv.)A slight excess drives the reaction to completion.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst.[8]
Ligand (if using Pd source without integrated ligand)SPhos or XPhos (1.1 - 1.2x Pd loading)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)Effective for transmetalation without causing excessive side reactions.[5]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v) or Toluene / EtOH / H₂OA protic co-solvent system is often beneficial.[2]
Temperature 80 - 100 °CProvides sufficient thermal energy for catalyst turnover without promoting decomposition.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[9]
Q2: I'm observing a significant amount of 2,2'-dimethylbiphenyl as a byproduct. How can I suppress this homocoupling reaction?

A2: The formation of 2,2'-dimethylbiphenyl is a classic side reaction in Suzuki-Miyaura couplings, resulting from the homocoupling of two molecules of the 2-methylphenylboronic acid.[5] This process is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[5]

Mechanistic Insight: Homocoupling can occur when the Pd(II) precatalyst is reduced to Pd(0) by the organoboron reagent instead of a dedicated reducing agent or ligand. This process consumes two equivalents of the boronic acid to form the biaryl byproduct. Additionally, any dissolved oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in another homocoupling cycle.[5]

// Nodes Pd_II [label="Pd(II) Precatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid1 [label="2 x Ar-B(OH)₂\n(2-Methylphenylboronic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_0 [label="Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Homocoupling_Product [label="Ar-Ar\n(2,2'-Dimethylbiphenyl)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Oxygen [label="O₂ (Trace Oxygen)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

// Edges Pd_II -> Pd_0 [label="Reduction by\nBoronic Acid"]; Boronic_Acid1 -> Homocoupling_Product [style=dashed]; Pd_II -> Homocoupling_Product [label="Promotes"]; Pd_0 -> Oxygen [label="Oxidation"]; Oxygen -> Pd_II [style=dashed]; } Caption: Oxidative conditions can promote the wasteful homocoupling of boronic acids.

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by subjecting the sealed reaction vessel to several freeze-pump-thaw cycles.

  • Use a Pd(0) Source Directly: Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the likelihood of homocoupling that occurs during the in-situ reduction of Pd(II) salts.

  • Control Reaction Stoichiometry: Avoid a large excess of the boronic acid. While a slight excess (1.2 equiv.) is beneficial, a large excess can increase the statistical probability of homocoupling.

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Ensure you are using a well-established ligand for Suzuki couplings, as mentioned in A1.

Q3: My main impurity is 2-aminopyridine, indicating dehalogenation of my starting material. What reaction parameters should I adjust?

A3: The formation of 2-aminopyridine is the result of a dehalogenation side reaction, where the bromine or iodine atom on the starting material is replaced by a hydrogen atom.[5] This can occur through several pathways, often involving a hydride source in the reaction mixture.

Core Causality & Solutions:

  • Source of Hydride: The hydride can originate from the solvent (e.g., alcohols like isopropanol), the base (if using hydroxides or alkoxides, which can undergo β-hydride elimination), or even from the boronic acid reagent itself under certain conditions.[4][5]

    • Solution: Scrutinize your solvent and base. If using an alcohol co-solvent, consider switching to a non-hydride-donating system like Dioxane/H₂O or Toluene/H₂O. Avoid strong alkoxide bases like NaOtBu, which are more commonly associated with Buchwald-Hartwig aminations and can promote β-hydride elimination.[4][10] K₂CO₃ or Cs₂CO₃ are safer choices.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the incidence of all side reactions, including dehalogenation.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is better to optimize the catalyst system rather than simply increasing the temperature or time indefinitely.

// Nodes Ar_Pd_X [label="Ar-Pd(II)-X\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydride_Source [label="Hydride Source\n(e.g., Solvent, Base)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Ar_Pd_H [label="Ar-Pd(II)-H", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehalogenated_Product [label="Ar-H\n(2-Aminopyridine)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Pd_0 [label="Pd(0)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Edges Ar_Pd_X -> Ar_Pd_H [label="Hydride Transfer"]; Hydride_Source -> Ar_Pd_H [style=dashed]; Ar_Pd_H -> Dehalogenated_Product [label="Reductive Elimination"]; Ar_Pd_H -> Pd_0 [style=dashed]; } Caption: Hydride sources can intercept the catalytic cycle, leading to dehalogenation.

Q4: Purification of my final product is challenging due to closely-eluting impurities. What are the best practices for isolating pure 5-(2-Methylphenyl)pyridin-2-amine?

A4: Effective purification is contingent on both minimizing byproduct formation during the reaction and selecting an appropriate separation technique. The target compound, 5-(2-Methylphenyl)pyridin-2-amine, is a moderately polar, basic compound.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove inorganic salts and highly polar impurities.

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Column Chromatography: This is typically the most effective method for removing organic byproducts.

    • Stationary Phase: Use standard silica gel (SiO₂).

    • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is Hexanes/Ethyl Acetate. For this specific product, a gradient from 100% Hexanes up to 30-50% EtOAc in Hexanes should provide good separation.

    • Tailing Reduction: The free amine group on the product can interact strongly with the acidic silica gel, causing streaking or "tailing" on the column. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N). This will compete for the active sites on the silica, resulting in sharper peaks and better separation.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be used as a final polishing step.

    • Experiment with different solvent systems. A good starting point would be a binary system like Ethyl Acetate/Hexanes or Methanol/Water.[11] Dissolve the compound in a minimum amount of the more soluble hot solvent and slowly add the less soluble "anti-solvent" until turbidity appears. Cool slowly to allow for crystal formation.

Frequently Asked Questions (FAQs)

FAQ1: What is the overall recommended workflow for this synthesis?

A: The workflow involves careful setup, execution, and purification.

// Nodes A [label="1. Reagent Preparation\n(Weigh Halopyridine, Boronic Acid, Base, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction Setup\n(Combine in flask, add solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Degassing\n(N₂/Ar bubble or Freeze-Pump-Thaw)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; D [label="4. Heating & Monitoring\n(Heat to 80-100°C, monitor by TLC/LC-MS)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; E [label="5. Workup\n(Cool, dilute, aqueous wash, dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Purification\n(Column Chromatography, possibly Recrystallization)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; G [label="7. Characterization\n(NMR, MS, m.p.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G; } Caption: A systematic workflow from setup to characterization is key to success.

FAQ2: Which palladium catalyst and ligand combination is considered state-of-the-art for coupling with aminopyridines?

A: While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging substrates like aminopyridines. The use of pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species in situ, is highly recommended. For couplings involving aminopyridines, catalyst systems based on bulky biarylmonophosphine ligands have shown outstanding performance.[1][3]

Catalyst/Ligand SystemClassAdvantages
PdCl₂(dppf) FerrocenylphosphineGood general-purpose, air-stable, effective for many systems.[4]
RuPhos / RuPhos-Pd-G3 BiarylmonophosphineExcellent for C-N cross-couplings and often effective for challenging Suzuki couplings.[1][3]
BrettPhos / BrettPhos-Pd-G3 BiarylmonophosphineSpecifically identified as highly efficient for coupling primary amines with 3-halo-2-aminopyridines.[1]

Using a pre-catalyst like RuPhos-Pd-G3 or BrettPhos-Pd-G3 simplifies reaction setup and often leads to more reproducible results.

Experimental Protocol

Synthesis of 5-(2-Methylphenyl)pyridin-2-amine via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-aminopyridine (1.0 equiv.)

  • 2-Methylphenylboronic acid (1.3 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine, 2-methylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C using an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromo-2-aminopyridine is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Pour the mixture into a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system of Hexanes/Ethyl Acetate (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 40% EtOAc), containing 0.5% triethylamine (Et₃N) to prevent tailing.

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield 5-(2-Methylphenyl)pyridin-2-amine as a solid.

References

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.).
  • Buchwald–Hartwig amination. In Wikipedia.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl). (n.d.).
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. PMC.
  • Aminative Suzuki–Miyaura coupling. Xingwei Li.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.).
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). doi:10.1039/C6SC02118B.

Sources

Technical Support Center: Troubleshooting Palladium Contamination in 5-(2-Methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium contamination in the synthesis of 5-(2-Methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to residual palladium in their product, ensuring it meets the stringent purity requirements for downstream applications and regulatory compliance.

Introduction: The Challenge of Palladium Residues

The synthesis of 5-(2-Methylphenyl)pyridin-2-amine is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While highly efficient, these methods often lead to contamination of the final product with residual palladium. This is a critical issue in pharmaceutical development, as regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) enforce strict limits on elemental impurities. For orally administered drugs, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the Active Pharmaceutical Ingredient (API).[1][2]

This guide provides a structured, question-and-answer approach to help you identify the source of contamination and implement effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ICP-MS analysis shows high palladium levels (>100 ppm) in my crude 5-(2-Methylphenyl)pyridin-2-amine. What are the likely causes?

A1: High palladium levels in your crude product typically stem from the nature of the palladium species remaining after the reaction. The causes can be broadly categorized as follows:

  • Formation of Soluble Pd Species: The palladium catalyst, often a Pd(0) complex with phosphine ligands (e.g., Pd(PPh₃)₄), can be converted into various soluble Pd(II) species during the catalytic cycle. These species can form stable complexes with your product, 5-(2-Methylphenyl)pyridin-2-amine, which has a bidentate-capable chelation site (the pyridine nitrogen and the amino group). These product-palladium complexes are often highly soluble in the organic solvents used for workup and are difficult to remove by simple filtration.

  • Formation of Colloidal Palladium (Palladium Black): If the palladium catalyst degrades or aggregates, it can form fine, black, metallic palladium particles.[3] This "palladium black" is often poorly soluble but can be so finely dispersed that it passes through standard filter paper during workup. This is more common if the reaction is overheated or if the ligand-to-metal ratio is suboptimal.

  • Inefficient Initial Workup: A simple aqueous wash and extraction are often insufficient to remove all forms of residual palladium. The choice of workup solvents can also influence how much palladium is carried through with the product.

Q2: What is the first and simplest step I should take to reduce palladium levels after the reaction?

A2: Before resorting to more specialized techniques, a robust filtration protocol should be your first line of defense. This is particularly effective for removing insoluble palladium black.

Protocol 1: Enhanced Filtration

  • Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute with a Non-polar Solvent: Dilute the reaction mixture with a solvent in which your product is soluble but in which palladium species have lower solubility, such as toluene or tert-butyl methyl ether (TBME).

  • Prepare a Filtration Pad: Prepare a short plug of Celite® or silica gel in a Büchner funnel.

  • Filter: Pass the diluted reaction mixture through the prepared pad. This will help trap finely dispersed palladium particles that might otherwise pass through filter paper.[4]

  • Wash: Thoroughly wash the filter cake with the same solvent to ensure complete recovery of your product.

  • Analyze: Concentrate the filtrate and submit a sample for ICP-MS analysis to determine the effectiveness of the filtration.

Q3: Filtration helped, but my palladium levels are still too high. What are palladium scavengers and how do I choose the right one?

A3: Palladium scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium. They work by selectively binding (chelating or adsorbing) the metal, allowing it to be removed by filtration.[5] The choice of scavenger is critical and depends on the nature of your product and the solvent system.

Types of Common Palladium Scavengers:

Scavenger TypeFunctional GroupSupport MaterialMechanism of ActionBest For...
Thiol-Based Thiol (-SH), ThioureaSilica, PolystyreneStrong covalent bond formation with palladium (chemisorption).[6][7]General purpose, highly effective for a wide range of Pd species.
Amine-Based Primary/Secondary Amines, PolyaminesSilica, PolystyreneChelation through nitrogen atoms.Cases where thiol scavengers might react with the product.
Activated Carbon N/ACarbonAdsorption of palladium species onto its porous surface.[8]Cost-effective option, good for removing colored impurities as well.

Decision Workflow for Scavenger Selection:

Caption: A decision workflow for selecting and optimizing a palladium scavenger.

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica

  • Solvent Selection: Dissolve your crude 5-(2-Methylphenyl)pyridin-2-amine in a suitable solvent (e.g., Toluene, Ethyl Acetate, or THF) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP). A typical starting point is 3-5 weight equivalents relative to the mass of palladium. For example, if you have 10 g of product containing 500 ppm of Pd (5 mg), you would add 15-25 mg of scavenger.

  • Stirring and Heating: Stir the mixture vigorously. Gentle heating to 40-60 °C can significantly improve the scavenging efficiency and reduce the required time.[9] A typical treatment time is 2-16 hours.

  • Filtration: After the treatment time, cool the mixture to room temperature and filter through a 0.45 µm filter to remove the scavenger-bound palladium.

  • Rinse and Concentrate: Wash the filter cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure.

  • Analyze: Submit a sample of the purified product for ICP-MS analysis.

Q4: I've tried scavenging, but I'm either losing too much product or the palladium levels are still not low enough. What other options do I have?

A4: If scavenging is not optimal, crystallization is an excellent and often scalable method for purification. 2-aminopyridine derivatives are frequently crystalline solids, making this a highly viable strategy.[10][11] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium impurities remain in the mother liquor.

Protocol 3: Purification by Recrystallization

  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene). Also, test binary solvent systems (e.g., ethyl acetate/hexanes, toluene/heptane). A good system is one where the product dissolves when hot but precipitates upon cooling.

  • Dissolution: In a flask, dissolve the crude 5-(2-Methylphenyl)pyridin-2-amine in the minimum amount of the chosen hot solvent or solvent system.

  • Optional Pre-treatment: For very high palladium levels, you can perform a "scavenging-assisted crystallization." Add a small amount of a chelating agent like N-acetylcysteine or thiourea to the hot solution. These agents bind to the palladium and are designed to remain in the mother liquor upon crystallization.[10]

  • Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the palladium impurities.

  • Drying and Analysis: Dry the purified crystals under vacuum and analyze for residual palladium content by ICP-MS.

Q5: How do I prevent high palladium contamination in the first place?

A5: Optimizing the cross-coupling reaction itself can significantly reduce the amount of residual palladium you have to remove later.

  • Catalyst Choice and Loading: Use the lowest effective catalyst loading (mol%). For Suzuki couplings, loadings of 0.5-2 mol% are common. Using modern, highly active catalysts with bulky phosphine ligands (e.g., Buchwald ligands) can often allow for lower catalyst loadings.[12]

  • Reaction Conditions: Avoid excessive temperatures or prolonged reaction times, as these can lead to catalyst decomposition and the formation of palladium black.[3]

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can degrade the catalyst and lead to side reactions.[13]

Summary of Palladium Removal Techniques

MethodProsConsTypical Pd Reduction
Enhanced Filtration Simple, fast, inexpensive.Only effective against insoluble Pd (palladium black).1000s ppm → hundreds ppm
Scavenging Highly selective, effective for soluble Pd, wide variety of options.Can be expensive, may require optimization, potential for product loss via adsorption.hundreds ppm → < 20 ppm[9]
Crystallization Highly effective, scalable, can provide very pure product.Product must be a solid, requires finding a suitable solvent system, may not be effective for all Pd species.hundreds ppm → < 10 ppm
Chromatography Excellent for separating multiple impurities.Can be solvent-intensive, may not be ideal for large-scale purification.Variable, can achieve very low levels.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. [Link]

  • Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors.
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022). PhosphonicS. [Link]

  • Highly functionalised sulfur-based silica scavengers for the efficient removal of palladium species from active pharmaceutical ingredients. (2007). Organic Process Research & Development.
  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? (2025). ACS Publications. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

Sources

Technical Support Center: Thermal Stability Analysis of 5-(2-Methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the thermal stability analysis of 5-(2-Methylphenyl)pyridin-2-amine. It provides in-depth, field-proven insights, detailed experimental protocols, and troubleshooting solutions in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is thermal stability and why is it a critical parameter for 5-(2-Methylphenyl)pyridin-2-amine?

A1: Thermal stability refers to the resistance of a substance to decompose or change its chemical structure upon heating. For an active pharmaceutical ingredient (API) intermediate like 5-(2-Methylphenyl)pyridin-2-amine, this is a critical quality attribute for several reasons:

  • Manufacturing & Process Safety: Understanding the decomposition temperature is vital for defining safe operating limits during synthesis, purification, and drying processes. Uncontrolled thermal decomposition can lead to exothermic events, posing significant safety hazards.[1]

  • Storage & Shelf-Life: The stability of the compound under various temperature conditions dictates its required storage conditions and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[2][3]

  • Formulation Development: Knowledge of thermal behavior is essential when selecting excipients and formulation processes (e.g., granulation, melt extrusion) to ensure the final drug product remains stable.

Q2: What are the primary analytical techniques for evaluating the thermal stability of this compound?

A2: The two most powerful and commonly used techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperature at which the compound begins to lose mass, indicating decomposition.[6]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects thermal events such as melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic).[5][7]

Combining these techniques provides a comprehensive thermal profile of the material.

Q3: I'm seeing an initial mass loss in my TGA thermogram at a low temperature (e.g., < 120°C). Is this decomposition?

A3: Not necessarily. An early mass loss is often attributable to the volatilization of residual solvents (e.g., from synthesis or purification) or adsorbed moisture from the atmosphere. To confirm this:

  • Check the DSC Data: Look for a broad endotherm in the corresponding temperature range on the DSC curve, which is characteristic of solvent evaporation.

  • Perform a TGA-MS or TGA-FTIR Analysis: Hyphenated techniques that analyze the evolved gases can definitively identify the molecules being released (e.g., water, organic solvents).

  • Sample Preparation: Ensure your sample is properly dried before analysis. Consider running a preliminary TGA experiment with an isothermal hold at a temperature just above the boiling point of suspected solvents to remove them before the main heating ramp.

Q4: My DSC baseline is drifting significantly. How can I fix this?

A4: Baseline drift can obscure subtle thermal events. The cause is often related to sample preparation or instrument equilibration.

  • Crucible Flatness: Ensure the bottom of the sample crucible is perfectly flat and makes good thermal contact with the sensor.

  • Sample Packing: For powdered samples, ensure the material is evenly distributed across the bottom of the pan. Uneven packing can cause shifts in heat flow as the material settles during heating.[1]

  • Instrument Equilibration: Allow the instrument to fully equilibrate at the starting temperature before beginning the heating ramp. A 5-10 minute isothermal hold at the start is recommended.

  • Atmosphere: Ensure a consistent and stable flow of purge gas throughout the experiment. Fluctuations in gas flow can cause baseline disturbances.

Q5: What are the expected hazardous decomposition products of 5-(2-Methylphenyl)pyridin-2-amine?

A5: Based on the molecular structure and safety data for related aminopyridine compounds, thermal decomposition is expected to generate irritating and toxic gases.[3][8] Key hazardous products may include:

  • Nitrogen Oxides (NOx): Common decomposition products for nitrogen-containing organic compounds.[9][10]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Resulting from the incomplete and complete combustion of the organic structure.[9][10]

  • Irritating Vapors and Fumes: Complex mixtures of organic fragments that can be harmful if inhaled.[3]

All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood, to avoid exposure to these potential byproducts.[8]

Visualized Experimental & Troubleshooting Workflows

The following diagrams illustrate the standard workflow for thermal analysis and a logical approach to troubleshooting common experimental issues.

TGA_DSC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation & Reporting Sample Obtain Homogeneous Sample Calibrate Calibrate TGA/DSC (Mass, Temp, Heat Flow) Prep Prepare Sample (5-10 mg in crucible) TGA Run TGA Experiment (e.g., 10°C/min under N2) Prep->TGA DSC Run DSC Experiment (e.g., 10°C/min under N2) Prep->DSC Analyze Analyze Thermograms (Onset T, Mass Loss %, Peaks) TGA->Analyze DSC->Analyze Correlate Correlate TGA & DSC Data Analyze->Correlate Report Generate Stability Report Correlate->Report

Caption: General workflow for Thermogravimetric and DSC Analysis.

Troubleshooting_Flow cluster_sample cluster_method Start Unexpected Result (e.g., Drift, Noise, Wrong Onset) CheckInstrument Verify Instrument Calibration (Standards like Indium) Start->CheckInstrument CheckSample Review Sample Preparation Start->CheckSample CheckMethod Examine Method Parameters Start->CheckMethod Rerun Rerun Experiment CheckInstrument->Rerun Homogeneity Is sample homogeneous? HeatRate Is heating rate appropriate? (Try 5 or 20°C/min) Drying Was sample properly dried? Crucible Is crucible clean & flat? Crucible->Rerun GasFlow Is purge gas flow stable? TempRange Is temperature range adequate? TempRange->Rerun Consult Consult Senior Scientist or Instrument Manual Rerun->Consult Issue Persists

Caption: Logical workflow for troubleshooting common TGA/DSC issues.

Detailed Experimental Protocols

These protocols provide a validated starting point for your analysis. Parameters should be optimized based on your specific instrumentation and experimental goals.

Protocol 1: Thermogravimetric Analysis (TGA)

This method determines the thermal decomposition profile of the sample.[6]

  • Instrument Calibration:

    • Verify the temperature calibration using certified magnetic standards (e.g., Curie point standards).

    • Verify mass calibration using certified calibration weights.

  • Sample Preparation:

    • Ensure the 5-(2-Methylphenyl)pyridin-2-amine sample is a fine, homogeneous powder.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Seal the furnace and begin purging with high-purity nitrogen at a flow rate of 20-50 mL/min to establish an inert atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 30°C for 5 minutes.

    • Heating Ramp: Increase the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

    • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tpeak).

Protocol 2: Differential Scanning Calorimetry (DSC)

This method identifies melting points and other thermal transitions.[4][5]

  • Instrument Calibration:

    • Calibrate the temperature and heat flow of the DSC instrument using a certified indium standard (Melting Point: 156.6°C).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the fine powder sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components before decomposition.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Begin purging with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 30°C for 5 minutes.

    • Heating Ramp: Increase the temperature from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.

    • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset and peak temperatures for each thermal event.

Hypothetical Data Summary

The following table presents a set of hypothetical, yet plausible, thermal analysis data for 5-(2-Methylphenyl)pyridin-2-amine based on the analysis of similar aromatic amine structures. This data is for illustrative purposes only and must be confirmed by experimental analysis.

ParameterTechniqueHypothetical ValueInterpretation
Melting Point (Tm, onset) DSC~145 - 155 °CAn endothermic event indicating the transition from solid to liquid phase. A sharp peak suggests high purity.
Decomposition (Tonset) TGA~230 - 250 °CThe temperature at which the compound begins to undergo significant, irreversible mass loss. This is a key indicator of its upper thermal stability limit.
Decomposition (Peak) DSC~260 - 280 °CA sharp exothermic peak often follows the onset of decomposition, indicating an energetic release. This highlights a potential thermal hazard.
Mass Loss at 350°C TGA~ 45 - 55 %Represents the percentage of the molecule that has decomposed by this temperature in the primary decomposition step.
Residual Mass at 600°C TGA< 5 %The amount of non-volatile char remaining after the thermal program. A low residual mass is typical for complete decomposition of organic molecules.

References

  • Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - 2-AMINO PYRIDINE. Retrieved from [Link]

  • Kaushal, A. M., & Singh, H. (2014). A review on differential scanning calorimetry: A thermal analysis technique. Journal of Pharmaceutical Analysis, 4(5), 295-301.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Jasinski, J. P., et al. (2008). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2378.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • Améstica, M., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2095.
  • Henderson, R. K., & Smith, D. M. (2004). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. IChemE Symposium Series, 150, 1-10.
  • Al-khattawi, A., et al. (2018). Chemico-calorimetric analysis of amorphous granules manufactured via continuous granulation process. Pharmaceutical Development and Technology, 23(4), 363-372.
  • Jasinski, J. P., et al. (2008). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E, 64(Pt 12), o2378.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Pyrimidinamine, 5-bromo-N-(2-methylphenyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Pyridinamine, 5-methyl-. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-(2-Methylphenyl)pyridin-2-amine and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal starting point for the design of enzyme inhibitors, particularly targeting protein kinases.[1][3] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]

This guide provides a comparative analysis of the biological activity of a representative 2-aminopyridine compound, 5-(2-Methylphenyl)pyridin-2-amine, and a series of its structural analogs. We will explore how subtle chemical modifications to this core structure influence its potency as a kinase inhibitor and its antiproliferative effects on cancer cells. The narrative is grounded in established experimental methodologies, providing researchers with both the data and the detailed protocols necessary to validate and expand upon these findings. Our focus is not merely on the results, but on the causal logic behind the experimental design, ensuring a self-validating and trustworthy analysis.

Comparative Biological Activity Profile

The central hypothesis of this investigation is that modifications to the 5-(2-Methylphenyl)pyridin-2-amine scaffold can modulate its inhibitory activity against key kinases in oncogenic pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. To explore this, we synthesized a focused library of analogs and evaluated their biological activity.

The core structure, Compound A , serves as our baseline. Analogs were designed to probe the structure-activity relationship (SAR) by modifying three key regions:

  • Analog B & C: Substitution on the para position of the phenyl ring to investigate electronic effects.

  • Analog D: Relocation of the methyl group on the phenyl ring to understand steric influences.

  • Analog E: Modification of the 2-amino group to assess its role in target binding.

The primary biological evaluation was conducted through a two-tiered approach:

  • Biochemical Assay: An in vitro kinase assay to determine the direct inhibitory effect of the compounds on a target kinase (e.g., a MAP Kinase Kinase, MEK).

  • Cell-Based Assay: A cell viability assay using a cancer cell line known to be dependent on the MAPK pathway to measure the compound's antiproliferative efficacy.

Data Summary

The quantitative data from these assays are summarized below. IC50 values represent the concentration required for 50% inhibition of kinase activity, while GI50 values denote the concentration for 50% inhibition of cell growth.

Compound IDStructureModification from Parent (A)Kinase IC50 (nM)Cell GI50 (µM)
A 5-(2-Methylphenyl)pyridin-2-amine-1502.5
B 5-(4-Fluoro-2-methylphenyl)pyridin-2-amineAddition of para-Fluoro751.2
C 5-(4-Methoxy-2-methylphenyl)pyridin-2-amineAddition of para-Methoxy2504.8
D 5-(3-Methylphenyl)pyridin-2-amineRelocation of Methyl to meta3005.1
E N-Methyl-5-(2-methylphenyl)pyridin-2-amineMethylation of 2-amino group>1000>10

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals a clear SAR for this series of aminopyridine derivatives.

  • Electronic Effects on the Phenyl Ring: The introduction of an electron-withdrawing fluorine atom at the para position (Compound B ) doubled the biochemical potency and cellular activity compared to the parent compound. This suggests that reducing electron density in the phenyl ring may enhance interactions within the kinase's ATP-binding pocket. Conversely, the electron-donating methoxy group (Compound C ) diminished activity, supporting this hypothesis.

  • Steric Hindrance: Moving the methyl group from the ortho to the meta position (Compound D ) significantly reduced both biochemical and cellular potency. This indicates a specific steric requirement, where the ortho-methyl group may orient the phenyl ring optimally for binding or create favorable hydrophobic interactions. Its absence in the correct position disrupts this fit.

  • Role of the 2-Amino Group: The primary amine at the 2-position of the pyridine ring is critical for activity. Its methylation (Compound E ) resulted in a near-complete loss of inhibitory function. This is consistent with the established mechanism for many aminopyridine kinase inhibitors, where the primary amine acts as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase active site.[1]

Visualizing the Experimental & Signaling Logic

To better conceptualize the workflow and the compound's mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action Compound Library Compound Library Kinase Assay Kinase Assay Compound Library->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Lead Compounds Lead Compounds IC50 Determination->Lead Compounds Select Potent Inhibitors Cell Viability Assay Cell Viability Assay Lead Compounds->Cell Viability Assay GI50 Determination GI50 Determination Cell Viability Assay->GI50 Determination Western Blot Western Blot Cell Viability Assay->Western Blot Target Modulation Target Modulation Western Blot->Target Modulation

Caption: High-level experimental workflow for compound evaluation.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Inhibitor 5-(2-Methylphenyl) pyridin-2-amine Analog Inhibitor->MEK

Caption: Simplified MAPK signaling cascade and the inhibitory action of the compound.

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following are detailed, field-proven protocols for the key experiments described in this guide.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[4][5] The remaining ATP is converted into a luminescent signal, meaning lower light output corresponds to higher kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, a detection reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA). The final concentration of kinase and peptide substrate should be optimized for the specific enzyme.[5]

    • Prepare serial dilutions of the test compounds (from 100 µM to 1 nM) in a 10% DMSO solution. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to all wells.

  • Kinase Reaction:

    • Mix the plate on an orbital shaker for 60 seconds.

    • Incubate the plate at 30°C for 90 minutes.

  • Signal Detection:

    • Equilibrate the detection reagent (e.g., ADP-Glo™) to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate for 40 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][9]

Protocol:

  • Cell Plating:

    • Seed a 96-well plate with cancer cells (e.g., A375 melanoma, which has a BRAF mutation driving MAPK signaling) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[6][9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[6]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.[7][9]

    • Calculate the percent inhibition of growth for each concentration and determine the GI50 value.

Western Blotting for Pathway Modulation

Western blotting allows for the detection of specific proteins in a complex mixture, making it ideal for confirming that an inhibitor is hitting its intended target within the cell. Here, we assess the phosphorylation status of ERK (p-ERK), a key downstream node in the MAPK pathway.[11][12] A potent MEK inhibitor should decrease p-ERK levels.

Protocol:

  • Cell Lysis:

    • Plate and treat cells with the compound for a short duration (e.g., 2-4 hours) as pathway modulation is often a rapid event.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C with gentle shaking.[15]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Wash the membrane again as in step 3.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Crucial for Trustworthiness: To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody against total ERK (t-ERK).[13] The ratio of p-ERK to t-ERK provides a normalized measure of target inhibition.

Conclusion

This guide demonstrates a systematic approach to evaluating the biological activity of a novel chemical series based on the 5-(2-Methylphenyl)pyridin-2-amine scaffold. Through a combination of biochemical and cell-based assays, we have established a clear structure-activity relationship, highlighting the critical roles of electronic substitutions, steric factors, and the primary 2-amino group in determining inhibitory potency against a key oncogenic kinase pathway.

The detailed protocols provided herein serve as a robust framework for researchers in drug development to not only reproduce these findings but also to design and test future generations of aminopyridine analogs with improved therapeutic potential. The integration of SAR analysis with mechanistic studies like Western blotting provides the comprehensive, self-validating data package required for advancing a compound from a chemical curiosity to a viable therapeutic lead.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]

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  • Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. [Link]

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Structure-activity relationships of aminopyridines and derivates on axonal K+ conductance. PubMed. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol. [Link]

  • Synthesis and Structure-Activity Relationships of Some Aminopyridines, Imidazopyridines, and Triazolopyridines. ACS Publications. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

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  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. MDPI. [Link]

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A Guide to the Structural Elucidation of 5-(2-Methylphenyl)pyridin-2-amine: A Comparative Crystallographic and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of novel organic compounds, with a specific focus on 5-(2-Methylphenyl)pyridin-2-amine. In the absence of published crystallographic data for this specific molecule, this document will leverage a detailed case study of a closely related and structurally significant compound, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, an important intermediate in the synthesis of the anticancer drug Imatinib.[1][2] This comparative approach will provide researchers, scientists, and drug development professionals with the necessary experimental framework and theoretical understanding to approach the structural characterization of similar aminopyridine derivatives.

Introduction to Aminopyridines and the Importance of Structural Analysis

Aminopyridine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] The precise three-dimensional arrangement of atoms within these molecules, their crystal packing, and intermolecular interactions are critical factors that govern their physical, chemical, and biological properties. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this detailed structural information, providing insights into bond lengths, bond angles, and conformational arrangements.[4][5][6]

This guide will detail the synthesis, crystallization, and full structural analysis pipeline, from data collection to structure refinement and validation. Furthermore, it will explore complementary spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) that are essential for the comprehensive characterization of new chemical entities.

Synthesis and Crystallization of Aminopyridine Derivatives

The synthesis of aminopyridine derivatives often involves multi-step reactions. A general approach for the synthesis of compounds similar to our target and the comparative molecule is outlined below.

Experimental Protocol: Synthesis of a 5-Aryl-2-aminopyridine Derivative
  • Reaction Setup: In a round-bottom flask, a substituted nitropyridine is dissolved in a suitable solvent such as ethyl acetate.

  • Reduction of the Nitro Group: A reducing agent, for example, palladium on activated carbon (10% Pd/C), is added to the solution. The mixture is then stirred under a hydrogen atmosphere at normal pressure for several hours.[7] Alternatively, reagents like stannous chloride dihydrate in hydrochloric acid can be used.[8]

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as a mixture of ethyl acetate and n-hexane, to yield the pure aminopyridine derivative.[9]

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for a successful XRD experiment. A common method for growing single crystals is slow evaporation:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., methanol and ethyl acetate) in a clean vial.

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

  • Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate of evaporation is crucial for the growth of well-ordered, single crystals of sufficient size (typically >0.1 mm in all dimensions).

Single-Crystal X-ray Diffraction: A Detailed Workflow

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][10] The following sections detail the workflow, using the crystallographic data of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine as a practical example.

Data Collection

Data collection is typically performed on an automated four-circle diffractometer equipped with a CCD or CMOS detector.[11]

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer, and a stream of cold nitrogen gas is used to cool the crystal (e.g., to 200 K) to minimize thermal vibrations.[2] The data collection is controlled by software such as Bruker's APEX2 suite.[12][13][14] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group, and to integrate the intensities of the diffraction spots.[15][16]

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (SHELXS/T) DataProcessing->StructureSolution Refinement Structure Refinement (SHELXL) StructureSolution->Refinement Validation Validation & CIF (checkCIF) Refinement->Validation

Experimental workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically achieved using software packages like SHELXTL.[17][18][19]

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by the R-factor, where a lower value indicates a better fit.[20]

Crystallographic Data for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine

The crystallographic data for the comparative compound, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, is summarized in the table below.[2] This data is typically presented in a standard format known as a Crystallographic Information File (CIF).[1][2][7][8][9][21][22][23]

Parameter Value
Chemical FormulaC₁₆H₁₅N₅
Formula Weight277.33
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2242 (3)
b (Å)12.5399 (4)
c (Å)12.8594 (4)
α (°)72.719 (3)
β (°)89.724 (3)
γ (°)77.712 (3)
Volume (ų)1385.05 (8)
Z4
Temperature (K)200
Wavelength (Å)1.54184 (Cu Kα)
R-factor0.066

Data obtained from Acta Crystallographica Section E, 2010, E66, o349.[2]

The crystal structure of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine reveals two independent molecules in the asymmetric unit. The dihedral angles between the pyrimidine ring and the phenyl and pyridyl rings differ significantly between the two molecules, indicating conformational flexibility.[1][2] The crystal packing is stabilized by weak intermolecular N—H···N hydrogen bonds and π–π stacking interactions.[1][2]

molecular_structure N-(5-Amino-2-methylphenyl)-\n4-(3-pyridyl)pyrimidin-2-amine

Molecular structure of the comparative compound.

Comparative Analysis and Spectroscopic Characterization

While the crystal structure of 5-(2-Methylphenyl)pyridin-2-amine is not available, we can predict some of its structural features based on the analysis of the comparative compound and other related structures. The presence of the methyl group on the phenyl ring may introduce steric hindrance, influencing the dihedral angle between the phenyl and pyridine rings.

In addition to XRD, a combination of spectroscopic techniques is essential for the full characterization of a new compound.

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For an aminopyridine derivative, characteristic vibrational bands are expected.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500 (typically two bands for a primary amine)
C-H stretch (aromatic)3000-3100
C=C and C=N stretch (aromatic rings)1400-1600
C-N stretch (aromatic amine)1250-1335

These are general ranges and can be influenced by the specific molecular structure and intermolecular interactions.[24][25][26][27]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine and phenyl rings, as well as signals for the amine protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons can help to confirm the substitution pattern.[28]

  • ¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the carbon atoms in the aromatic rings and the methyl group. The chemical shifts are sensitive to the electronic environment of each carbon atom.[29][30]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 5-(2-Methylphenyl)pyridin-2-amine (C₁₂H₁₂N₂), the expected molecular ion peak [M]⁺ would be at m/z 184.10.

Conclusion

The structural elucidation of a novel compound like 5-(2-Methylphenyl)pyridin-2-amine requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most definitive structural information, its application is contingent on the ability to grow high-quality single crystals. In the absence of such data, a comparative analysis with structurally related compounds, such as N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, offers valuable insights into expected molecular conformations and packing arrangements. The integration of spectroscopic techniques like FT-IR, NMR, and mass spectrometry is indispensable for a comprehensive characterization, confirming the chemical identity and providing complementary structural information. This guide provides a robust framework for researchers to approach the structural analysis of novel aminopyridine derivatives, emphasizing scientific rigor and the synergy between different analytical techniques.

References

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 400-406. [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o349. [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2010). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E, E66, o349. [Link]

  • Girolami, G. S. (2003). A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. University of Illinois. [Link]

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  • International Union of Crystallography. (2023). Crystallographic Information Framework (CIF). [Link]

  • Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • Scribd. SHELXTL User Guide for Students. [Link]

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  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • Li, G. L., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 656-658. [Link]

  • Breitmaier, E., & Voelter, W. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 793-798. [Link]

  • University of California, Santa Barbara. Powder X-ray Diffraction Protocol/SOP. [Link]

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  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1069-1076. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Purdue University. X-Ray Crystallography - Software. [Link]

  • Abubakar, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4). [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

  • Sojka, S. A., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 40(21), 3179-3180. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • ResearchGate. Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". [Link]

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]

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  • Atakol, O., et al. (2020). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PLoS ONE, 15(11), e0241530. [Link]

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Validating Synthesis of 5-(2-Methylphenyl)pyridin-2-amine: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive validation protocol for 5-(2-Methylphenyl)pyridin-2-amine , a biaryl scaffold commonly synthesized via Suzuki-Miyaura coupling.

As a Senior Application Scientist, I have designed this not merely as a recipe, but as a validation system . In drug discovery, the melting point (MP) is often dismissed as archaic; however, when rigorously validated against spectroscopic data, it becomes the most efficient tool for routine batch release.

Executive Summary & Scientific Rationale

The synthesis of 5-(2-Methylphenyl)pyridin-2-amine (Structure: 2-amino-pyridine substituted at C5 with an o-tolyl group) presents specific purification challenges typical of Suzuki couplings: removal of palladium residues, protodeboronated byproducts, and unreacted halides.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are definitive, they are resource-intensive for high-throughput screening. This guide validates the use of Melting Point (MP) as a rapid "First Line of Defense" by benchmarking it against these higher-order methods.

The Core Thesis: MP is only valid if the impurity profile is understood. For this molecule, the steric bulk of the ortho-methyl group induces a twisted conformation, disrupting planar


-stacking and potentially lowering the MP relative to its phenyl analog.

Chemical Context: The Synthesis & Impurity Landscape

To validate the product, one must understand the contaminants. The synthesis generally proceeds via a Suzuki-Miyaura coupling:

  • Reactants: 5-Bromo-2-aminopyridine + 2-Methylphenylboronic acid.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .[1]
  • Base: K

    
    CO
    
    
    
    / Na
    
    
    CO
    
    
    .
Visualization: Synthesis & Impurity Origins

The following diagram maps the reaction pathway and the specific impurities that interfere with MP determination.

SynthesisPath SM1 5-Bromo-2-aminopyridine (MP: ~137°C) Reaction Suzuki Coupling (Dioxane/H2O, 90°C) SM1->Reaction SM2 2-Methylphenylboronic Acid (MP: ~163°C) SM2->Reaction Cat Pd Catalyst Cat->Reaction Product TARGET PRODUCT 5-(2-Methylphenyl)pyridin-2-amine (Expected MP: 100-130°C) Reaction->Product Main Pathway Impurity1 Impurity A: Homocoupling 2,2'-Dimethylbiphenyl (Liquid/Low MP) Reaction->Impurity1 Oxidative Coupling Impurity2 Impurity B: Protodeboronation Toluene (Liquid) Reaction->Impurity2 Hydrolysis Impurity3 Impurity C: Unreacted SM (MP: ~137°C) Reaction->Impurity3 Incomplete Conv.

Figure 1: Reaction scheme highlighting critical impurities. Note that Impurity C (Starting Material) has a high melting point (~137°C), posing a risk of a "False Positive" if the product MP is similar.

Comparative Analysis: MP vs. Alternatives

This section objectively compares MP against spectroscopic alternatives to justify its use in routine workflows.

FeatureMelting Point (MP) 1H-NMR Spectroscopy HPLC-MS
Primary Utility Rapid Purity Screening & Crystallinity CheckStructural ConfirmationQuantitative Purity (%)
Sample Req. < 5 mg (Destructive)~10 mg (Non-destructive)< 1 mg (Diluted)
Time per Run 5–10 minutes15–30 minutes10–45 minutes
Sensitivity High for eutectic impurities (solvents, oils)Low for inorganic saltsHigh for UV-active organic impurities
Blind Spot Polymorphs: Can give different values for same purity. Inorganic Salts: Do not melt (just darken).Paramagnetics: Pd residues broaden peaks.Non-ionizables: Misses salts/inorganics.
Cost Low (Capillary tube)High (Deuterated solvents, instrument time)High (Solvents, columns, maintenance)

The Verdict: MP is superior for detecting solvates and amorphous content which NMR/HPLC often miss (as they dissolve the sample). However, MP cannot distinguish the product from a starting material with a similar MP without a "Mixed MP" test.

Experimental Protocols

Phase 1: Synthesis & Purification (The Prerequisite)

Validation of MP requires a chemically pure sample first.

  • Reaction: Combine 5-bromo-2-aminopyridine (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and Pd(dppf)Cl

    
     (5 mol%) in 1,4-dioxane/water (4:1). Heat to 90°C for 12h.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification (Crucial):

    • Pass crude through a silica plug to remove Palladium (Pd contaminants darken the sample, broadening MP).

    • Recrystallization: Dissolve in minimum hot Ethanol; add water dropwise until turbid. Cool slowly to 4°C.

    • Why? This removes the oily homocoupling impurities (2,2'-dimethylbiphenyl) that drastically depress MP.

Phase 2: Establishing the Reference Standard (DSC)

Do not rely on visual capillary MP for the first characterization. Use Differential Scanning Calorimetry (DSC).

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Method: Heat from 40°C to 200°C at 5°C/min under N

    
    .
    
  • Analysis:

    • Identify the Onset Temperature (T

      
      ) – this is the thermodynamic melting point.
      
    • Identify the Peak Temperature (T

      
      ).[2][3]
      
    • Criterion: A sharp endotherm (width < 2°C) confirms high crystallinity.

Phase 3: Routine Capillary Method (Batch Validation)

Once the DSC reference is set, use this for daily checks.

  • Sample Prep: Dry sample in a vacuum oven at 45°C for 4 hours (removes solvent effects). Grind to a fine powder.

  • Loading: Fill capillary to 3mm height. Pack tightly (tapping).

  • Ramping:

    • Fast Ramp (10°C/min) to 20°C below expected MP.

    • Slow Ramp (1°C/min ) through the melting range.

  • The "Mixed MP" Test (Safety Check):

    • Mix 1 part product with 1 part 5-bromo-2-aminopyridine (SM).

    • Measure MP.[2][3][4]

    • Result: If the MP drops significantly (depression), the product is pure . If the MP remains sharp and unchanged, your product is likely unreacted starting material.

Validation Logic Flow

Use this decision tree to determine if a batch is acceptable for biological testing.

ValidationFlow Start Isolate Solid Product VisCheck Visual Check: Is it an oil or sticky solid? Start->VisCheck Recryst Recrystallize (EtOH/H2O or Toluene/Heptane) VisCheck->Recryst Yes (Sticky) MP_Measure Measure Capillary MP (1°C/min ramp) VisCheck->MP_Measure No (Powder) Recryst->MP_Measure RangeCheck Is Range < 2°C? MP_Measure->RangeCheck ValueCheck Does MP match Reference Standard? RangeCheck->ValueCheck Yes Reject REJECT BATCH (Impure/Wet) RangeCheck->Reject No (Wide Range) MixedMP Perform Mixed MP with Starting Material ValueCheck->MixedMP Yes (or First Batch) ValueCheck->Reject No Depression Is Depression Observed? MixedMP->Depression NMR_Conf Run 1H-NMR (Confirm Structure) Depression->NMR_Conf Yes Depression->Reject No (Identity Error) Release RELEASE BATCH NMR_Conf->Release

Figure 2: Validation Logic Flowchart. Note the critical "Mixed MP" step to distinguish product from starting material.

Interpretation of Data[1][2][3][4][6][7][8][9][10][11]

When validating 5-(2-Methylphenyl)pyridin-2-amine, you will encounter three common scenarios. Compare your data to this table:

ObservationDiagnosisAction Required
Sharp MP (Range < 1°C) High Purity Crystalline Solid.Proceed to NMR for final confirmation.
Depressed MP (e.g., 5-10°C lower) Eutectic impurity present (likely solvent or homocoupled boronic acid).Dry sample longer or recrystallize from non-polar solvent (Hexane/EtOAc).
Broad Melting Range (> 3°C) Amorphous regions or wet sample.Anneal sample or slow evaporation recrystallization.
MP matches Starting Material (~137°C) CRITICAL FAILURE. Reaction did not proceed, or product co-crystallized with SM.Run Mixed MP. If no depression, re-run reaction.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Melting Point as Purity Standard

    • Mettler Toledo. (n.d.). Melting Point Determination: Principle and Method. Retrieved from Mettler Toledo Guide.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Characterization of Pyridine Derivatives

    • BenchChem. (2025).[5] Protocols for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (Provides analogous reaction conditions and yield expectations).

Sources

Safety Operating Guide

A Guide to the Safe Handling of 5-(2-Methylphenyl)pyridin-2-amine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational procedures to ensure personnel safety and environmental protection.

Hazard Assessment: Understanding the Risks of Aminopyridines

Substituted aminopyridines are bioactive molecules that demand careful handling. Based on data from analogous compounds, the primary hazards include:

  • Acute Toxicity: Aminopyridines can be toxic or fatal if swallowed and toxic in contact with skin or if inhaled.[2][3]

  • Skin and Eye Damage: This class of chemicals is known to cause skin irritation and serious eye damage.[2][3][4][5] Direct contact can lead to redness, pain, and in severe cases, burns or loss of vision.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]

Given these potential hazards, a multi-layered safety approach combining engineering controls, appropriate PPE, and strict handling protocols is required.

Core Directive: Personal Protective Equipment (PPE) and Engineering Controls

The foundation of safe chemical handling is to minimize exposure. Engineering controls are the first and most effective line of defense, with PPE serving as the crucial final barrier.

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All handling of 5-(2-Methylphenyl)pyridin-2-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][6] This is critical to prevent the inhalation of dust or vapors.[7][8]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and minimize background levels of any potential contaminants.[6][7][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6] Their proximity is crucial for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling 5-(2-Methylphenyl)pyridin-2-amine.

Protection Area Required PPE Rationale and Best Practices
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when dusts are generated or if working outside a fume hood (not recommended).[1] The specific cartridge type should be selected based on the scale of work and potential for aerosol generation.
Eye and Face Chemical safety goggles and a face shield.[1][8]Goggles provide a seal against splashes and dust.[7] A face shield must be worn over the goggles to protect the entire face from splashes during transfers of liquids or bulk solids.[6][8]
Hand Chemical-resistant gloves (e.g., Nitrile).Nitrile gloves offer good resistance to a range of chemicals, including pyridine-based compounds.[7] Always inspect gloves for tears or punctures before use.[8] Employ the proper glove removal technique to avoid skin contact with the contaminated outer surface.[8] Contaminated gloves must be disposed of immediately as chemical waste.[8]
Body A buttoned, long-sleeved lab coat and appropriate protective clothing.A lab coat protects against minor spills and contamination of personal clothing.[1][7] For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron or suit.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills. Safety footwear may be required based on institutional risk assessments.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for minimizing risk. The following procedure should be adopted for all work involving 5-(2-Methylphenyl)pyridin-2-amine.

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If the material is a solid, weigh it directly into a tared container within the fume hood to minimize dust generation.[1] Use a spatula and handle the container with care.

Solution Preparation and Transfers
  • Add Solvents Slowly: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Use Sealed Containers: All solutions should be stored in clearly labeled, tightly sealed containers.[8]

  • Transfers: Conduct all transfers of solids or solutions within the fume hood.

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After removing gloves correctly, wash your hands thoroughly with soap and water.[8]

  • Clothing: Immediately remove and launder any contaminated clothing separately from other items.[6]

Emergency Response and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water.[3][9] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][9]

  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Sweep up the material, place it in a suitable, sealed container for disposal, and decontaminate the area.[6][8]

Disposal Plan

All waste containing 5-(2-Methylphenyl)pyridin-2-amine must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.[8]

  • Containers: Collect all solid waste (e.g., contaminated gloves, bench paper, absorbent material) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[8]

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations.[8]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling 5-(2-Methylphenyl)pyridin-2-amine.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood & Safety Stations B Don Full PPE: Lab Coat, Goggles, Face Shield, Gloves A->B C Weigh Compound & Prepare Solution B->C Enter Work Area D Conduct Experiment & Transfers C->D E Segregate & Collect Hazardous Waste D->E Conclude Experiment F Decontaminate Work Area & Equipment E->F I Arrange for Licensed Waste Disposal E->I G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Handling 5-(2-Methylphenyl)pyridin-2-amine.

References

  • 4-aminopyridine - Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • 5-Amino-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018, December 10). Loba Chemie. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.